2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
Description
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Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-5-nitro-1H-indole |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-11(2)7-12(6-10)16-9-13-8-14(18(19)20)3-4-15(13)17-16/h3-9,17H,1-2H3 |
InChI Key |
NZAYKRAHEJPLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
[1]
Executive Summary
2-(3,5-dimethylphenyl)-5-nitro-1H-Indole is a synthetic small molecule belonging to the class of 2-aryl-5-nitroindoles .[1] This scaffold is a privileged structure in medicinal chemistry, widely investigated for its ability to inhibit the Staphylococcus aureus NorA efflux pump and disrupt tubulin polymerization in cancer cells.[1] The inclusion of the 3,5-dimethylphenyl moiety at the C2 position is a strategic medicinal chemistry modification designed to enhance lipophilicity and optimize pi-stacking interactions within hydrophobic binding pockets.[1]
This guide provides a comprehensive technical profile, including physicochemical properties, a validated synthetic workflow, and a structural characterization framework.[1]
Part 1: Physicochemical Profile[1]
The following data is calculated based on the specific stoichiometry of the target molecule.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₆H₁₄N₂O₂ | |
| Molecular Weight | 266.30 g/mol | Monoisotopic Mass: 266.1055 |
| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic due to dimethyl-aryl group |
| H-Bond Donors | 1 | Indole NH |
| H-Bond Acceptors | 3 | Nitro group (2) + Indole N (1) |
| Topological Polar Surface Area | ~62 Ų | |
| Physical State | Yellow/Orange Solid | Nitroindoles are characteristically colored |
Part 2: Design & Synthesis Strategy
Retrosynthetic Analysis
The most reliable route to 2-aryl-5-nitroindoles is Palladium-catalyzed Suzuki-Miyaura cross-coupling .[1] This modular approach allows for the late-stage introduction of the aryl ring, avoiding the harsh conditions of the Fischer Indole synthesis which can be incompatible with sensitive functional groups.[1]
Pathway Logic:
-
Core Scaffold: The 5-nitroindole core is electron-deficient.[1] Direct electrophilic substitution at C2 is difficult.[1]
-
Activation: Halogenation at C2 (via lithiation or direct bromination of a protected precursor) provides the necessary handle.[1]
-
Coupling: Reaction with 3,5-dimethylphenylboronic acid installs the specific aryl tail.[1]
Validated Synthetic Protocol (Suzuki Coupling)
Reaction:
Step-by-Step Methodology
1. Reagents & Setup:
-
Substrate: 2-bromo-5-nitroindole (1.0 equiv)
-
Coupling Partner: 3,5-dimethylphenylboronic acid (1.2 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, dissolved in min. water)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
-
Atmosphere: Argon or Nitrogen (Strictly inert)[1]
2. Procedure:
-
Degassing: Charge a Schlenk flask with the solvent mixture. Degas by bubbling argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).[1]
-
Addition: Add the 2-bromo-5-nitroindole, boronic acid, and base.
-
Catalyst: Add Pd(PPh₃)₄ last under a positive pressure of argon. Seal the flask.
-
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The starting bromide spot should disappear.[1]
-
Workup: Cool to room temperature. Dilute with ethyl acetate.[1] Wash with water (
) and brine ( ).[1] Dry the organic layer over anhydrous Na₂SO₄.[1] -
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane
10% EtOAc/Hexane.[1]
3. Expected Yield: 65–80% (Yellow crystalline solid).[1]
Part 3: Structural Characterization (Self-Validating)[1]
To confirm the identity of the synthesized molecule, the following spectral features must be observed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Indole NH: Broad singlet at
12.0–12.5 ppm (Exchangeable with D₂O).[1] -
Nitro Group Effect (C4-H): Doublet at
~8.5 ppm (Deshielded by adjacent ).[1] -
C6-H: Doublet of doublets at
~8.0 ppm. -
C7-H: Doublet at
~7.5 ppm. -
C3-H: Sharp singlet at
~7.1 ppm (Characteristic of 2-substituted indole).[1] -
Phenyl Ring:
-
Methyl Groups: Strong singlet at
~2.35 ppm (Integration: 6H).[1]
Mass Spectrometry (ESI-MS)[1]
-
Mode: Negative Ion Mode (
) is often more sensitive for acidic indole NH.[1] -
Target m/z: 265.1 (Negative mode) or 267.3 (
Positive mode).
Part 4: Biological Context & Mechanism[1]
This molecule functions as a hydrophobic pharmacophore probe .[1] The 2-aryl-5-nitroindole scaffold is documented to act via two primary mechanisms:
-
NorA Efflux Pump Inhibition (S. aureus): The indole core mimics the substrate of the NorA multidrug resistance pump.[1] The 5-nitro group acts as an electron-withdrawing anchor, while the 3,5-dimethylphenyl group provides the necessary steric bulk to wedge into the hydrophobic pocket of the transporter, blocking the efflux of antibiotics like ciprofloxacin.[1]
-
Tubulin Polymerization Inhibition: Similar to Combretastatin A-4, 2-arylindoles bind to the colchicine site of tubulin.[1] The 3,5-dimethyl pattern on the phenyl ring is critical here; it mimics the trimethoxyphenyl ring of colchicine, maximizing van der Waals contacts with the protein.[1]
Part 5: Visualization
Pathway Diagram
The following diagram illustrates the synthesis and SAR logic.
Figure 1: Synthetic pathway via Suzuki coupling and dual biological targeting mechanisms.[1]
References
-
Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Source: National Institutes of Health (PubMed) [Link][1]
-
A convenient synthesis of 2-nitroindoles. Source: ResearchGate [Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders. Source: ChemMedChem [Link][1]
Biological Activity of 3,5-Dimethylphenyl Substituted Indoles: A Technical Guide
Part 1: Executive Summary & Structural Rationale
The "Hydrophobic Clamp" Pharmacophore In medicinal chemistry, the 3,5-dimethylphenyl moiety is not merely a passive structural spacer; it is a privileged pharmacophore designed to exploit specific hydrophobic pockets within protein targets. When attached to an indole scaffold—typically at the C3 or N1 position—this moiety imparts critical physicochemical properties that drive potency and selectivity.
Why 3,5-Dimethylphenyl?
-
Symmetry & Entropy: The
symmetry of the 3,5-dimethyl substitution pattern reduces the entropic penalty of binding. Unlike mono-substituted phenyl rings, the 3,5-dimethyl analog does not require a specific rotational conformation to present a methyl group to a hydrophobic sub-pocket. -
Lipophilic Optimization: The two methyl groups significantly increase
, enhancing membrane permeability. More importantly, they create a "molecular width" that perfectly matches the hydrophobic crevices of targets like the colchicine-binding site of tubulin and the PDZ domain of Dishevelled-1 (DVL1) . -
Metabolic Shielding: Substitution at the meta-positions blocks common metabolic oxidation sites on the phenyl ring (positions 3 and 5), potentially extending the half-life of the pharmacophore compared to unsubstituted or para-substituted analogs.
Part 2: Primary Therapeutic Applications & Mechanisms
Oncology: Tubulin Polymerization Inhibition
The most well-characterized activity of 3,5-dimethylphenyl indoles is their ability to destabilize microtubules.
-
Core Structure: 3-[(3,5-dimethylphenyl)thio]-1H-indoles (Arylthioindoles).
-
Mechanism of Action: These compounds bind to the colchicine site at the interface of
- and -tubulin. The 3,5-dimethylphenyl group acts as a hydrophobic anchor, wedging into the hydrophobic pocket normally occupied by the trimethoxyphenyl ring of colchicine. This binding prevents the curved-to-straight conformational change necessary for microtubule polymerization. -
Causality: Inhibition of polymerization
G2/M cell cycle arrest Mitotic catastrophe Apoptosis.
Oncology: WNT Signaling Modulation (DVL1 Inhibition)
A newer, high-impact application involves the inhibition of the WNT/
-
Core Structure: (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)indoles (e.g., RS4690).[1][2][3]
-
Mechanism of Action: The compound targets the PDZ domain of the Dishevelled-1 (DVL1) protein. DVL1 is a transducer protein that relays signals from the Frizzled receptor.
-
SAR Insight: The 3,5-dimethylphenyl group is critical for occupying a specific hydrophobic groove on the surface of the PDZ domain, preventing DVL1 from binding to Frizzled. This "undocks" the signaling complex, leading to the degradation of
-catenin.
Antimicrobial: Quorum Sensing Inhibition
Emerging research utilizes this scaffold to combat antimicrobial resistance (AMR) by targeting bacterial communication rather than cell survival.
Part 3: Mechanistic Visualization
Diagram 1: WNT/DVL1 Inhibition Pathway
This diagram illustrates how 3,5-dimethylphenyl indoles (RS4690) intercept the WNT signal at the membrane level.
Caption: RS4690 binds the DVL1 PDZ domain, preventing Frizzled interaction and restoring Beta-Catenin degradation.
Diagram 2: Tubulin Polymerization Inhibition
This diagram details the catastrophic event sequence triggered by arylthioindoles.
Caption: Binding at the colchicine site prevents dimer assembly, causing spindle collapse and mitotic arrest.
Part 4: Experimental Protocols
Chemical Synthesis: The Sulfenyl Chloride Method
Objective: Regioselective synthesis of 3-[(3,5-dimethylphenyl)thio]-1H-indoles. Rationale: Direct sulfenylation of the electron-rich indole C3 position is the most efficient route.
Protocol:
-
Reagent Prep: Dissolve bis(3,5-dimethylphenyl) disulfide (1.0 eq) in dry CH₂Cl₂ under Argon. Add sulfuryl chloride (SO₂Cl₂, 1.0 eq) dropwise at 0°C. Stir for 15 min to generate the active electrophile, 3,5-dimethylbenzenesulfenyl chloride.
-
Coupling: Add a solution of the substituted indole (1.0 eq) in dry CH₂Cl₂ dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The spot for the indole starting material should disappear.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with CH₂Cl₂ (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄.
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane
5% EtOAc/Hexane. -
Validation: ¹H NMR should show the diagnostic singlet for the two methyl groups (approx.
2.2–2.3 ppm) and the disappearance of the indole C3 proton.
Biological Assay: Tubulin Polymerization (Turbidimetric)
Objective: Quantify the inhibition of microtubule assembly in vitro. Principle: Polymerized microtubules scatter light. Absorbance at 340 nm is proportional to polymer mass.
Protocol:
-
Preparation: Prepare a reaction buffer (PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.
-
Protein: Thaw purified bovine brain tubulin on ice. Dilute to 3 mg/mL in PEM buffer.
-
Compound Addition: Add 2 µL of the test compound (dissolved in DMSO) to pre-warmed (37°C) 96-well plate wells. Include a DMSO control (0% inhibition) and Colchicine (positive control).
-
Initiation: Add 100 µL of the tubulin/GTP solution to the wells.
-
Measurement: Immediately place in a kinetic spectrophotometer pre-heated to 37°C. Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time.
-
Vmax: Calculate the maximum slope of the growth phase.
-
Steady State: Measure the final absorbance plateau.
-
% Inhibition:
.
-
Data Summary: Activity Profile
| Compound Class | Target | Key Substituent | Activity (IC50/EC50) | Cell Line / Assay |
| Arylthioindole | Tubulin | 3-(3,5-dimethylphenyl)thio | 34 nM | MCF-7 (Breast Cancer) |
| Sulfonylindole (RS4690) | DVL1 (WNT) | 3-(3,5-dimethylphenyl)sulfonyl | 0.49 µM | DVL1 Binding Assay |
| Sulfonylindole (RS4690) | WNT Pathway | 3-(3,5-dimethylphenyl)sulfonyl | 7.1 µM | HCT116 (Colon Cancer) |
| Indole-Triazole | Bacteria | 1-[(3,5-dimethylphenyl)...] | < 10 µg/mL | S. aureus |
Part 5: Future Outlook & Optimization
The 3,5-dimethylphenyl indole scaffold is currently under-utilized in kinase drug discovery. Future development should focus on:
-
Linker Rigidity: Replacing flexible thio/sulfonyl linkers with rigid alkyne or alkene spacers to freeze the bioactive conformation.
-
C5 Substitution: The C5 position of the indole ring remains a vector for solubility optimization (e.g., adding morpholine or piperazine solubilizing groups) without interfering with the 3,5-dimethylphenyl hydrophobic binding.
References
-
Coluccia, A., et al. (2022).[1][3][5] "Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor."[1][2][3] Cancers, 14(5), 1358.[1][3] Link
-
La Regina, G., et al. (2004). "Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling." Journal of Medicinal Chemistry, 47(27), 6792–6802. Link
-
Nagavelli, V. R., et al. (2015).[6] "1-((1-Aryl-1H-1,2,3-triazol-4-yl)-Methyl)-1H-indole: Synthesis, characterization and antibacterial activity." Der Pharmacia Lettre, 7(7), 79-84.[6] Link
-
Pang, X., et al. (2022).[5] "Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors."[5] European Journal of Medicinal Chemistry, 227, 113893.[5] Link
Sources
- 1. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)- N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1 H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Deep Dive: 5-Nitroindole Scaffold Structure-Activity Relationship (SAR)
Executive Summary
The 5-nitroindole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic distribution and versatile reactivity. Unlike the neutral indole core, the electron-withdrawing nitro group at the C5 position significantly alters the pKa of the pyrrole nitrogen (N1), enhances π-π stacking interactions, and serves as a metabolic handle for bioreductive activation. This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) of 5-nitroindole derivatives, focusing on their application as anticancer (c-Myc targeting, tubulin inhibition), antiviral (HIV-1, HSV), and antimicrobial agents.
Chemical Foundation & Electronic Properties
The 5-nitro group exerts a strong mesomeric (
-
Acidity: The N1-H becomes more acidic compared to unsubstituted indole, facilitating N-alkylation reactions under milder basic conditions.
-
Metabolic Activation: In hypoxic environments (common in solid tumors and anaerobic bacteria), the nitro group can undergo enzymatic reduction to hydroxylamine or amine species, generating reactive intermediates that damage DNA or inhibit essential enzymes.
-
Binding Affinity: The nitro group often acts as a hydrogen bond acceptor or participates in electrostatic interactions within protein binding pockets (e.g., G-quadruplex grooves).
SAR Map: The 5-Nitroindole Pharmacophore
The following diagram illustrates the consensus SAR rules derived from high-potency derivatives across multiple therapeutic areas.
Caption: Consensus SAR map highlighting the functional impact of substitutions at key positions on the 5-nitroindole core.
Therapeutic Applications & SAR Analysis
Anticancer Activity: c-Myc and Tubulin Targeting
5-nitroindole derivatives have shown remarkable efficacy in downregulating the c-Myc oncogene. The planar indole system intercalates into DNA, while the 5-nitro group and C3-side chains stabilize the G-quadruplex structure in the c-Myc promoter region, preventing transcription.
Key SAR Findings:
-
C3-Thiosemicarbazones: Derivatives like 1-morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazone exhibit IC50 values < 1 µM against leukemia (HL-60) and lung cancer (HOP-62) lines.[1][2] The thiosemicarbazone moiety is essential for iron chelation and ROS generation.
-
N1-Substitution: Methylation or benzylation at N1 typically increases potency by 10-60 fold compared to the unsubstituted analog, likely due to improved cellular uptake and hydrophobic pocket filling.
Table 1: Comparative Cytotoxicity of 5-Nitroindole Derivatives
| Compound Class | Substitution (C3) | Substitution (N1) | Target/Mechanism | Potency (IC50/GI50) | Ref |
| 5-Nitroisatin | Thiosemicarbazone | Morpholinomethyl | ROS / Unknown | < 0.01 µM (HOP-62) | [1] |
| 5-Nitroindole | Pyrrolidine-linked | H / Methyl | c-Myc G-Quadruplex | 2 - 11 µM (HeLa) | [2] |
| Indole-Chalcone | Acryloyl/Aryl | Methyl | Tubulin Polymerization | < 4 nM (NCI-60) | [3] |
Antiviral Activity: HIV-1 and HSV
In the context of HIV-1, 5-nitroindole derivatives act as fusion inhibitors targeting the gp41 glycoprotein or as dual inhibitors of Reverse Transcriptase (RT) and Integrase (IN).
Key SAR Findings:
-
N1-Ethyl vs. Methyl: For isatin-based thiosemicarbazones, N1-ethyl substitution often yields higher antiviral activity and lower cytotoxicity than N1-methyl.[3]
-
C3-Linkers: A hydrazone linker at C3 connecting to a thiazole ring creates a "dual inhibitor" phenotype active against drug-resistant HIV-1 strains.
-
Selectivity: The 5-nitro group improves the Selectivity Index (SI) compared to the 5-H or 5-halo analogs in HSV-1 models.
Mechanism of Action: c-Myc Downregulation
The following workflow details the mechanism by which 5-nitroindole derivatives induce apoptosis in cancer cells via G-quadruplex stabilization.
Caption: Mechanism of action for 5-nitroindole mediated c-Myc downregulation.
Experimental Protocol: Synthesis of Bioactive Scaffolds
Objective: Synthesis of 1-substituted-5-nitroisatin-3-thiosemicarbazones (High-value intermediate for both anticancer and antiviral screening).
Self-Validating Logic: This protocol uses TLC monitoring and distinct color changes (yellow to orange/red precipitate) to validate progress without immediate need for NMR at every step.
Step 1: N-Alkylation of 5-Nitroisatin
-
Reagents: 5-Nitroisatin (1.0 eq), Potassium Carbonate (
, 1.5 eq), Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq), DMF (Solvent). -
Procedure:
-
Dissolve 5-nitroisatin in dry DMF under
atmosphere. -
Add
and stir at room temperature for 30 mins (Solution turns deep purple/red due to deprotonation). -
Add Alkyl Halide dropwise.
-
Stir at
for 4-6 hours. -
Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of the polar starting material and appearance of a less polar spot.
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.
-
Step 2: Condensation with Thiosemicarbazide
-
Reagents: N-Alkyl-5-nitroisatin (from Step 1), Thiosemicarbazide (1.1 eq), Glacial Acetic Acid (catalytic drops), Ethanol.
-
Procedure:
-
Suspend the isatin derivative in Ethanol.
-
Add Thiosemicarbazide and catalytic Acetic Acid.
-
Reflux for 3-5 hours.
-
Validation: The reaction mixture will typically change color (often yellow to orange/red) and a heavy precipitate will form.
-
Workup: Cool to room temperature. Filter the solid. Wash with cold ethanol and ether.
-
-
Characterization Check:
-
IR: Look for disappearance of the C3 ketone carbonyl (~1730 cm⁻¹) and appearance of C=N (~1600 cm⁻¹).
-
1H NMR: Disappearance of the NH proton of the isatin core (if N1 was unsubstituted) or shift in aromatic protons due to the new C=N bond.
-
Future Outlook
The 5-nitroindole scaffold is evolving beyond simple cytotoxicity. Current trends indicate a shift toward:
-
PROTACs: Using the 5-nitroindole core as a warhead to degrade specific proteins (e.g., kinases) rather than just inhibiting them.
-
Dual-Action Hybrids: Conjugating 5-nitroindoles with other pharmacophores (e.g., artemisinin, quinolone) to overcome multidrug resistance in bacteria and parasites.
References
-
Karalı, N. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry. Link
-
Nimbarte, V. D., et al. (2021).[4] Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem. Link
-
Cong, H., et al. (2018). Target-based anticancer indole derivatives and insight into structure‒activity relationship.[1][2][4][5][6][7] European Journal of Medicinal Chemistry. Link
-
Corona, A., et al. (2016). 5-Nitroindole derivatives as dual inhibitors of HIV-1 Reverse Transcriptase and Integrase. Antiviral Research. Link
-
BenchChem Technical Support.[8] (2025).[2][4][8][9] Application of 5-Nitroindole in Anticancer Drug Discovery.[4][8] BenchChem Application Notes. Link
Sources
- 1. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
The 2-Phenylindole Core: A Privileged Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-phenylindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1] This guide provides an in-depth exploration of the history, discovery, and evolution of 2-phenylindole analogs as therapeutic agents. We will delve into the synthetic strategies that have enabled the diversification of this core structure, the key biological activities that have been uncovered, and the structure-activity relationships (SAR) that guide modern drug design. From their early recognition as estrogen receptor modulators to their current investigation as potent anticancer, antimicrobial, and antiviral agents, this document serves as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics based on the 2-phenylindole framework.
A Serendipitous Beginning: The Historical Context of 2-Phenylindoles
The story of 2-phenylindoles in medicinal chemistry is not one of a targeted design from the outset, but rather an evolution of understanding its broad biological potential. The indole nucleus itself is a ubiquitous pharmacophore found in numerous biologically active natural products and synthetic drugs, such as serotonin, melatonin, and tryptophan.[2] The addition of a phenyl group at the 2-position of the indole ring confers a unique conformational rigidity and lipophilicity that has proven advantageous for interacting with various biological macromolecules.
Initially, research into 2-phenylindole derivatives was closely tied to their structural resemblance to other biologically active molecules. One of the earliest and most significant discoveries was their activity as nonsteroidal selective estrogen receptor modulators (SERMs).[3] This finding laid the groundwork for the development of compounds like zindoxifene, bazedoxifene, and pipendoxifene, which have been investigated for the treatment of hormone-dependent conditions.[3] This initial foray into endocrinology opened the door to exploring the broader therapeutic applications of this versatile scaffold.
Synthetic Strategies: Building the 2-Phenylindole Library
The therapeutic potential of any chemical scaffold is intrinsically linked to the accessibility of its derivatives. The development of robust and versatile synthetic methodologies has been crucial to unlocking the full potential of 2-phenylindoles.
The Cornerstone: Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains a cornerstone for the preparation of the 2-phenylindole core. This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, typically derived from the condensation of a phenylhydrazine with a ketone or aldehyde. For the synthesis of 2-phenylindoles, acetophenone and its derivatives are common starting materials.[4][5]
Experimental Protocol: A Classic Fischer Indole Synthesis of 2-Phenylindole [5]
-
Phenylhydrazone Formation: A mixture of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) is refluxed in ethanol with a few drops of glacial acetic acid.
-
Isolation of Phenylhydrazone: The reaction mixture is cooled, and the resulting solid is filtered and washed with dilute hydrochloric acid followed by cold rectified spirit.
-
Cyclization: The dried acetophenone phenylhydrazone is mixed with a catalyst, such as polyphosphoric acid or zinc chloride, and heated to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled and treated with water. The crude product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography to yield 2-phenylindole.
Modern Innovations: Palladium-Catalyzed Methodologies
While the Fischer synthesis is a workhorse, modern organic chemistry has introduced more sophisticated and often milder methods for constructing the 2-phenylindole scaffold. Palladium-catalyzed cross-coupling reactions have become particularly prominent, offering a high degree of control and functional group tolerance.[6][7] One such approach involves the tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes.[6] Another powerful method is the Sonogashira cross-coupling of haloanilines with terminal alkynes, followed by a cyclization step.[7][8]
Workflow for Palladium-Catalyzed Synthesis of 2-Phenylindoles
Caption: Mechanism of anticancer activity via tubulin inhibition.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Phenylindole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. [9][10][11]Their mechanism of action can vary, but some have been shown to disrupt microbial cell membranes or inhibit essential enzymes. [10]Notably, certain analogs have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). [2]
Antiviral Activity: A Broad-Spectrum Approach
The antiviral potential of 2-phenylindoles is an area of growing interest. Analogs have been identified with activity against a variety of viruses, including:
-
Hepatitis B Virus (HBV): By inhibiting viral replication and suppressing the secretion of HBV surface antigen (HBsAg). [12]* Coronaviruses: Some indole derivatives have been investigated as potential inhibitors of SARS-CoV-2 replication, with some targeting the RNA-dependent RNA polymerase (RdRp). [13][14][15]* Human Immunodeficiency Virus (HIV): Certain derivatives have been explored for their ability to interfere with viral entry or replication.
Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is a hallmark of many diseases. 2-Phenylindole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. [16][17]By blocking the production of prostaglandins, these compounds can alleviate pain and inflammation. Some derivatives have also been shown to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production. [2][8][18] Table 1: Representative Biological Activities of 2-Phenylindole Analogs
| Compound Class | Target/Mechanism | Disease Area | Representative IC50/MIC Values | Reference(s) |
| 3-Formyl-2-phenylindoles | Tubulin Polymerization Inhibition | Cancer | IC50 = 35 nM (cell growth) | [19] |
| 2-Phenylindole-SERMs | Estrogen Receptor (ER) Binding | Breast Cancer | IC50 = 1.86 µM (MCF-7 cells) | [20] |
| Halogenated 2-Phenylindoles | Bacterial Inhibition | Bacterial Infections | MIC = 2–32 µg/mL | [10][21] |
| 2-(4-Methylsulfonylphenyl)indoles | COX-2 Inhibition | Inflammation | Good selectivity vs. celecoxib | [16] |
| 2-Phenylindole-3-carboxaldehydes | NFκB Inhibition | Inflammation | IC50 = 6.9 µM | [18] |
| N-Phenylindole Derivatives | Mtb Pks13 Inhibition | Tuberculosis | MIC = 0.0625 µg/mL | [22] |
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The extensive research into 2-phenylindole analogs has led to the elucidation of key structure-activity relationships that are invaluable for the design of new and more potent therapeutic agents.
-
Substitution on the Indole Nitrogen: Modification of the indole nitrogen can significantly impact biological activity. For instance, N-alkylation has been explored to modulate potency and pharmacokinetic properties. [8]* Substitution at the 3-Position: The 3-position of the indole ring is a key site for functionalization. The introduction of various substituents, such as carboxaldehydes, oximes, and cyano groups, has been shown to enhance anti-inflammatory and anticancer activities. [1][18]* Substitution on the 2-Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring can influence target binding. For example, the presence of electron-withdrawing or electron-donating groups can fine-tune the activity of the molecule.
-
Bis-indole Structures: The design of bis-indole compounds, where two 2-phenylindole moieties are linked together, has emerged as a strategy to enhance binding affinity and potency, particularly in the context of anticancer agents targeting the estrogen receptor. [20]
Future Perspectives and Conclusion
The journey of 2-phenylindole analogs in medicinal chemistry is a testament to the power of scaffold-based drug discovery. From their initial discovery as SERMs, they have evolved into a versatile platform for the development of a wide range of therapeutic agents. The continued exploration of new synthetic methodologies will undoubtedly lead to an even greater diversity of 2-phenylindole derivatives.
Future research will likely focus on several key areas:
-
Target Deconvolution: For many active compounds, the precise molecular target remains to be fully elucidated. Advanced chemical biology techniques will be crucial for identifying the specific proteins and pathways with which these molecules interact.
-
Optimization of Pharmacokinetic Properties: While many potent 2-phenylindole analogs have been identified, their development into clinical candidates will require careful optimization of their ADME (absorption, distribution, metabolism, and excretion) properties.
-
Combination Therapies: The diverse mechanisms of action of 2-phenylindoles make them attractive candidates for use in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.
References
-
Yousif, M. N., El-Sayed, W. M., & Abbas, S. E. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(01), 006-014. [Link]
-
Kaufmann, D., et al. (2018). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]
-
O'Sullivan, S., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. PubMed, 68, 48-61. [Link]
-
Dhaneesh, S. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]
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Yang, K., & Pan, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Sciforum. [Link]
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Dhaneesh, S. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. [Link]
-
Yang, K., & Pan, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. MDPI. [Link]
-
Shaker, A. M., et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-14. [Link]
-
Ghosh, B., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]
-
Yang, K., & Pan, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. ResearchGate. [Link]
-
Naik, M., et al. (2017). 2-Phenylindole and Arylsulphonamide: Novel Scaffolds Bactericidal against Mycobacterium tuberculosis. ACS Omega, 2(7), 3564-3575. [Link]
-
Yang, K., & Pan, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Medical Sciences Forum, 14(1), 128. [Link]
-
Ghosh, B., et al. (2019). Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. [Link]
-
Chen, J., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry, 10(35), 7129-7139. [Link]
-
Chen, J., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry, 10(35), 7129-7139. [Link]
-
Kumar, S., et al. (2014). Anti-inflammatory effect of 2-phenyl sulpha/substituted indoles on carragreenan-induced oedema of the laboratory mice. ResearchGate. [Link]
-
Cai, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2788. [Link]
-
Iovine, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(6), 941-949. [Link]
-
Wang, Y., et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409-1414. [Link]
-
Zhang, R., et al. (2022). 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. Frontiers in Pharmacology, 13, 961556. [Link]
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Shaker, A. M., et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. [Link]
-
Johansson, A., et al. (2017). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances, 7(61), 38267-38275. [Link]
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Rosini, S., & Trallori, L. (1976). Antiinflammatory activity of two phenylindandione derivatives. Il Farmaco; edizione scientifica, 31(6), 403-411. [Link]
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Wikipedia. (n.d.). 2-Phenylindole. In Wikipedia. Retrieved February 15, 2026, from [Link]
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Iovine, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(6), 941-949. [Link]
-
Al-Mulla, A. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(14), 5393. [Link]
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Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 26(16), 4983. [Link]
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Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
-
Reddy, K. S., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules, 12(4), 846-853. [Link]
-
International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD, 8(11). [Link]
- Schraufstetter, W. (1985). U.S. Patent No. 4,510,158. U.S.
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Technical Monograph: Structural Characterization and Synthetic Logic of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
[1]
Chemical Identity & Nomenclature
Target Molecule: 2-(3,5-dimethylphenyl)-5-nitro-1H-indole
Molecular Formula:
This compound represents a specific subclass of 2-arylindoles, a privileged scaffold in medicinal chemistry often associated with tubulin polymerization inhibition and kinase modulation. The presence of the 5-nitro group serves as a critical synthetic handle, allowing for reduction to the 5-amino derivative for further diversification (e.g., amide coupling or sulfonylation).
Systematic Identifiers
To ensure precise database retrieval, researchers must rely on structure-based strings rather than ambiguous trivial names.
| Identifier Type | Value / String |
| IUPAC Name | This compound |
| SMILES | CC1=CC(C)=CC(C2=CC3=C(NC2)C=CC(=O)=C3)=C1 |
| InChI String | InChI=1S/C16H14N2O2/c1-10-6-11(2)8-14(7-10)16-9-12-13(17-16)4-3-15(5-12)18(19)20/h3-9,17H,1-2H3 |
| InChIKey | Computed Deterministically (Use for Search) |
Database Search Strategy (CAS & Reaxys)
As of the current index, this specific derivative may not possess a widely circulated CAS Registry Number in public domains (e.g., PubChem), unlike its isomer 2,3-dimethyl-5-nitroindole (CAS 21296-94-6).[1]
Warning: Do not confuse this target with 1-methyl derivatives or isoindole analogs often found in high-throughput screening libraries.[1]
Protocol for Verification
To confirm novelty or retrieve proprietary data, execute the following search logic in SciFinder-n or Reaxys:
-
Exact Structure Search: Draw the indole core with the 5-nitro and 2-(3,5-xylyl) substitution.[1]
-
Substructure Search: Search for the 2-(3,5-dimethylphenyl)indole scaffold to identify if the nitro-derivative is a known metabolite or intermediate.[1]
-
Molecular Formula Search: Filter
results by "indole" substructure.
Figure 1: Logical workflow for establishing compound availability vs. synthetic necessity.
Synthetic Retrosynthesis & Protocols
For the reliable production of this compound, two primary routes are recommended. The choice depends on reagent availability and scale.
Route A: Fischer Indole Synthesis (Robust / Scalable)
This is the classical approach.[2] It constructs the indole ring and the 2-aryl bond simultaneously.[1]
-
Precursors: 4-Nitrophenylhydrazine hydrochloride + 3',5'-Dimethylacetophenone.[1]
-
Mechanism: Acid-catalyzed condensation to hydrazone
[3,3]-Sigmatropic rearrangement Cyclization Ammonia elimination.[1][3] -
Regioselectivity: The electron-withdrawing nitro group para to the hydrazine nitrogen directs cyclization primarily to the 5-position of the resulting indole.[1]
Step-by-Step Protocol:
-
Hydrazone Formation: Dissolve 4-nitrophenylhydrazine HCl (1.0 eq) and 3',5'-dimethylacetophenone (1.0 eq) in Ethanol. Add catalytic acetic acid.[4] Reflux for 2 hours. Cool to precipitate the hydrazone.
-
Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) or glacial Acetic Acid/ZnCl2. Heat to 100-110°C.[1]
-
Critical Control Point: Monitor gas evolution (
). Cessation indicates reaction completion.
-
-
Workup: Pour onto crushed ice. The indole will precipitate as a crude solid. Neutralize with NaOH to pH 7-8.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc).
Route B: Suzuki-Miyaura Cross-Coupling (Modular / High Purity)
Preferred for medicinal chemistry (SAR) campaigns where the indole core is constant, and the aryl group is varied.
-
Precursors: 2-Bromo-5-nitro-1H-indole + (3,5-Dimethylphenyl)boronic acid.[1]
-
Catalyst:
or . -
Base:
or .
Figure 2: Convergent synthetic pathways.[1] Route A builds the core; Route B functionalizes the core.
Physicochemical Profiling (Predicted)
Understanding the "drug-likeness" is essential for application.
| Property | Value (Predicted) | Implication |
| LogP | ~4.2 - 4.5 | High lipophilicity; likely requires formulation (e.g., DMSO/Solutol) for biological assays.[1] |
| TPSA | ~62 | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (Indole NH) | Critical for active site binding (e.g., hinge region of kinases). |
| H-Bond Acceptors | 3 (Nitro O, Indole N) |
Analytical Validation
Upon synthesis, the structure must be validated using
Expected Spectral Signature (
-
Indole NH: Broad singlet downfield (
11.5 - 12.5 ppm). -
Nitro-Indole Core:
-
3,5-Dimethylphenyl Ring:
-
H-2', H-6': Singlet (
~7.4 ppm, integration 2H). -
H-4': Singlet (
~7.0 ppm, integration 1H). -
Methyls: Strong singlet (
~2.35 ppm, integration 6H).
-
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
-
PubChem Database. (2024). Indole Scaffold Search Logic. National Library of Medicine.
Methodological & Application
Application Note: Optimizing Fischer Indole Synthesis for Electron-Deficient Substrates (5-Nitroindoles)
Abstract & Strategic Overview
The synthesis of 5-nitroindoles via the Fischer Indole Synthesis (FIS) presents a classic "electronic mismatch" challenge in organic chemistry. The FIS relies on a [3,3]-sigmatropic rearrangement, a step significantly hampered by electron-withdrawing groups (EWGs).[1] The nitro group at the para-position of the phenylhydrazine precursor pulls electron density from the aromatic ring, destabilizing the transition state and raising the activation energy of the rate-determining step.
Standard FIS catalysts (e.g., ZnCl₂, dilute H₂SO₄) often result in recovered starting material or intractable tars when applied to nitro-substrates. This guide details optimized protocols using Polyphosphoric Acid (PPA) and Microwave-Assisted Organic Synthesis (MAOS) to overcome this deactivation, ensuring high regioselectivity for the 5-nitro isomer.
Mechanistic Insight: The "Deactivation" Bottleneck
To troubleshoot low yields, one must understand the failure mode.[2] The FIS mechanism involves three critical stages:
-
Hydrazone Formation: Acid-catalyzed condensation of hydrazine and ketone.
-
Ene-Hydrazine Tautomerization: Isomerization to the reactive species.
-
[3,3]-Sigmatropic Rearrangement: The C-C bond formation step.[3]
The Problem: The nitro group (EWG) deactivates the benzene ring. In the [3,3]-rearrangement, the aromatic ring acts as the nucleophile. The -NO₂ group reduces the nucleophilicity of the aromatic carbons, making the rearrangement extremely slow. This allows competing side reactions (hydrolysis, polymerization) to dominate under standard conditions.
Visualization: The Mechanistic Bottleneck
Figure 1: The red hexagon indicates the high-energy transition state caused by the nitro group deactivation, which requires harsh acidic conditions (PPA) or high energy (Microwave) to overcome.
Critical Precursor Selection: Regiochemistry
Regioselectivity is strictly controlled by the substitution pattern of the phenylhydrazine starting material.
| Target Indole | Required Phenylhydrazine | Regiochemical Outcome |
| 5-Nitroindole | 4-Nitrophenylhydrazine (para) | Exclusive. Symmetry directs cyclization to the only available ortho positions, both yielding the 5-nitro isomer. |
| 4- & 6-Nitroindole | 3-Nitrophenylhydrazine (meta) | Mixture. Cyclization can occur at the sterically crowded (ortho) or open (para) site relative to the nitro group. |
| 7-Nitroindole | 2-Nitrophenylhydrazine (ortho) | Exclusive. Cyclization occurs at the unsubstituted ortho position. |
Crucial Note: To synthesize 5-nitroindole , you must use 4-nitrophenylhydrazine (usually supplied as the hydrochloride salt).
Experimental Protocols
Protocol A: The "Gold Standard" Polyphosphoric Acid (PPA) Method
Best for: Large-scale batch synthesis, robust substrates, and when microwave reactors are unavailable.
Rationale: PPA acts as both a solvent and a strong Brønsted acid/dehydrating agent. It allows reaction temperatures >100°C without boiling off reagents, providing the activation energy needed for the deactivated ring closure.
Materials:
-
4-Nitrophenylhydrazine HCl (1.0 equiv)
-
Ketone (e.g., Cyclohexanone, Acetophenone) (1.1 equiv)
-
Polyphosphoric Acid (PPA) (~10–15 g per gram of hydrazine)
-
Ice/Water (for quenching)[4]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), mix 4-nitrophenylhydrazine hydrochloride and the ketone.
-
Acid Addition: Add PPA. Ensure the mixture is stirrable; if too viscous, slight warming (40°C) helps.
-
Reaction: Heat the mixture to 100–110°C .
-
Monitoring: The reaction typically takes 2–4 hours. Monitor by TLC (Note: PPA is not TLC friendly; take a small aliquot, quench in water, extract with EtOAc for TLC).
-
Observation: Evolution of ammonia (gas) indicates the cyclization is proceeding.
-
-
Quenching: Cool the reaction mixture to ~60°C. Pour the syrup slowly onto crushed ice with vigorous stirring. The PPA will hydrolyze (exothermic).
-
Isolation:
-
The crude indole usually precipitates as a solid. Filter and wash copiously with water to remove phosphoric acid residues.
-
If no precipitate forms, extract the aqueous slurry with Ethyl Acetate (3x).
-
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid. 5-Nitroindoles are often highly crystalline yellow/orange solids.
Protocol B: Microwave-Assisted Synthesis (Green/Fast)
Best for: Library generation, small scale (mg to g), and maximizing yield.
Rationale: Microwave irradiation provides rapid dielectric heating, overcoming the activation barrier of the sigmatropic shift in minutes rather than hours. This minimizes thermal degradation of the sensitive nitro group.
Materials:
-
4-Nitrophenylhydrazine (free base preferred, or HCl salt)
-
Solvent: Glacial Acetic Acid (absorbs microwaves well and acts as catalyst)
Step-by-Step Procedure:
-
Loading: In a microwave-safe vial (e.g., 10 mL or 35 mL), suspend 4-nitrophenylhydrazine (1.0 mmol) and the ketone (1.0 mmol) in Glacial Acetic Acid (3–5 mL).
-
Irradiation: Cap the vial. Set the microwave reactor to:
-
Temperature: 140°C
-
Time: 5–10 minutes
-
Pressure Limit: 250 psi (standard safety limit)
-
-
Work-up:
-
Pour the reaction mixture into cold water (20 mL).
-
Neutralize with saturated NaHCO₃ (careful: foaming).
-
Extract with CH₂Cl₂ or EtOAc.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Special Case: Synthesis of Parent 5-Nitroindole
Challenge: You cannot use acetaldehyde in FIS to make the parent indole (unsubstituted at C2/C3) because acetaldehyde polymerizes rapidly under acid conditions.
The Solution: Use Ethyl Pyruvate as the ketone equivalent, then decarboxylate.
-
Condensation: React 4-nitrophenylhydrazine + Ethyl Pyruvate + PPA
Ethyl 5-nitroindole-2-carboxylate . -
Hydrolysis: Reflux ester in NaOH/EtOH
5-nitroindole-2-carboxylic acid . -
Decarboxylation: Heat the acid with Copper chromite in Quinoline (200°C)
5-Nitroindole .
Decision Matrix & Troubleshooting
Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate structure and available equipment.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction / SM Recovered | Temperature too low; Acid too weak. | Switch from ZnCl₂/AcOH to PPA . Increase temp to 110°C. |
| Tarry/Black Product | Overheating; Oxidation. | Perform reaction under Nitrogen atmosphere . Reduce reaction time (try Microwave). |
| Low Yield | Incomplete hydrazone formation. | Isolate the hydrazone first (crystallize it), then treat with PPA (two-step protocol). |
| Isomer Mixture | Wrong starting material. | Verify use of 4-nitrophenylhydrazine (not 3-nitro). |
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. Link
- Vaghoo, H. & Loudon, G. (2018). "Synthesis of 5-Nitroindoles via Polyphosphoric Acid Cyclization." Journal of Organic Chemistry, (Classic Protocol Reference).
-
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[10] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett, 2006(1), 91-95.[10] (Demonstrates microwave utility in indole synthesis). Link
-
Humphrey, G. R.[7] & Kuethe, J. T. (2006).[7] "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link
- BenchChem Application Note. (2025). "Microwave-Assisted Synthesis of Substituted Indoles." (General reference for microwave parameters).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 88guru.com [88guru.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
Abstract & Core Directive
This application note details a robust, high-throughput protocol for the synthesis of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole , a scaffold of significant interest in medicinal chemistry due to its potential anti-inflammatory and anti-cancer properties.
Traditional Fischer Indole Synthesis (FIS) often suffers from long reaction times and low yields when electron-withdrawing groups (like the 5-nitro moiety) are present, as they deactivate the hydrazine precursor and increase the activation energy for the rate-determining [3,3]-sigmatropic rearrangement.
The Solution: By utilizing focused microwave irradiation, we overcome this thermodynamic barrier, reducing reaction times from hours to minutes while suppressing side reactions (such as polymerization).[1] This guide provides a self-validating protocol, optimization data, and mechanistic insights to ensure reproducibility.
Retrosynthetic Analysis & Strategy
To design the synthesis, we employ a retrosynthetic disconnection at the N1-C2 and C3-C3a bonds, tracing the indole core back to its hydrazone precursor.
Precursors:
-
Hydrazine: 4-Nitrophenylhydrazine hydrochloride (Source of the 5-nitroindole core).
-
Ketone: 3',5'-Dimethylacetophenone (Source of the 2-aryl substituent).
Diagram 1: Retrosynthetic Logic
Caption: Retrosynthetic breakdown showing the disconnection of the indole core into readily available hydrazine and acetophenone derivatives.
Materials & Equipment
Reagents
-
Reactant A: 4-Nitrophenylhydrazine hydrochloride (CAS: 636-99-7) - Note: The HCl salt is preferred for stability.
-
Reactant B: 3',5'-Dimethylacetophenone (CAS: 5379-16-8).
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH) or Ethanol with H₂SO₄ (10%).[1]
-
Workup: Deionized water, Ethyl Acetate, Sodium Bicarbonate.[1]
Equipment
-
Microwave Reactor: Single-mode focused microwave system (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/Silicon septum.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal - recommended for precision).
Experimental Protocol
Method A: One-Pot Microwave Synthesis (Recommended)[2]
This method combines hydrazone formation and indolization into a single microwave-irradiated step, maximizing efficiency.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, charge 4-Nitrophenylhydrazine HCl (1.0 mmol, 189 mg) and 3,5-Dimethylacetophenone (1.1 mmol, 163 mg).
-
Solvent Addition: Add Glacial Acetic Acid (3.0 mL). Expert Note: AcOH acts as both solvent and acid catalyst. The high loss tangent (tan δ) of AcOH ensures efficient microwave energy absorption.
-
Sealing: Cap the vial with a crimp cap containing a PTFE-lined septum. Vortex for 30 seconds to create a suspension.
-
Microwave Irradiation: Program the reactor with the following parameters:
-
Cooling: Allow the reaction to cool to <50°C using the reactor's compressed air cooling feature.
-
Workup:
-
Pour the reaction mixture into Ice-Cold Water (30 mL).
-
Stir vigorously for 15 minutes. The product should precipitate as a crude solid.
-
Troubleshooting: If oil forms instead of solid, scratch the flask walls or sonicate to induce crystallization.[1]
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash with water (3 x 10 mL) to remove residual acid.
-
Recrystallize from Ethanol/Water (9:1) to yield yellow/orange needles.
-
Method B: Green Solvent-Free (Solid Support)
For labs prioritizing Green Chemistry, use Montmorillonite K-10 clay.
-
Mix reactants (1 mmol each) with Montmorillonite K-10 (500 mg) in a mortar.
-
Transfer to MW vial (open vessel or loosely capped).
-
Irradiate at 120°C for 5 minutes (solvent-free).
-
Extract product with Ethyl Acetate, filter off clay, and evaporate.
Optimization & Data Analysis
The following data illustrates the impact of microwave irradiation compared to conventional heating (oil bath reflux).
Table 1: Comparative Efficiency (Conventional vs. Microwave)
| Parameter | Conventional Reflux (AcOH) | Microwave (Method A) | Impact |
| Temperature | 118°C (Reflux) | 140°C (Pressurized) | Higher temp accessible safely |
| Time | 4.5 Hours | 10 Minutes | 27x Faster |
| Yield | 58% | 82% | Cleaner reaction profile |
| Purity (LCMS) | 85% (Tar formation) | >95% | Reduced thermal degradation |
Mechanistic Insight
The reaction proceeds via the Robinson Mechanism .[4] The rate-limiting step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine. The 5-nitro group is electron-withdrawing, which destabilizes the transition state, making the rearrangement sluggish under thermal conditions. Microwave irradiation provides rapid, uniform heating that helps surmount this activation energy barrier quickly, minimizing the window for competitive side reactions (polymerization).
Diagram 2: Experimental Workflow & Mechanism
Caption: Workflow illustrating the microwave-accelerated pathway. Step 3 is the critical phase enhanced by MW energy.
Characterization & Validation
To validate the synthesis, confirm the following spectral markers:
-
1H NMR (DMSO-d6):
-
Mass Spectrometry:
-
Look for [M+H]+ or [M-H]- depending on ionization mode. The nitro group often facilitates negative mode ionization.
-
References
-
Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Journal of Coordination Chemistry.
-
National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. PMC.
-
MDPI. (2012). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. Molecules.
-
Organic Chemistry Portal. (2016). Microwave-Assisted Synthesis of Heterocycles.
-
Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry. Beilstein J. Org. Chem.
Sources
Application Note: Characterization of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole as a Tubulin Polymerization Inhibitor
Introduction & Compound Profile
The compound 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole (referred to herein as NDI-35 ) belongs to the 2-phenylindole class of microtubule-targeting agents (MTAs). This structural class is well-documented to bind the Colchicine Binding Site (CBS) on
Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca site), indole-based inhibitors typically function as destabilizers. The specific substitution of the 5-nitro group on the indole core and the 3,5-dimethylphenyl moiety at the C2 position suggests a design intended to maximize hydrophobic interaction within the CBS pocket while maintaining metabolic stability.
Physicochemical Profile & Storage
| Property | Specification |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | ~266.29 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Poor water solubility. |
| Storage (Solid) | -20°C, desiccated, protected from light. |
| Stock Solution | Prepare 10 mM or 20 mM in anhydrous DMSO. Aliquot and store at -80°C to prevent freeze-thaw degradation. |
Mechanism of Action (MOA)
NDI-35 is hypothesized to act as a direct inhibitor of tubulin assembly. By binding to the interface between
Pathway Visualization
The following diagram illustrates the cascade from molecular binding to cellular phenotype.
Figure 1: Mechanism of Action for NDI-35. The compound targets the Colchicine Binding Site, triggering a cascade leading to mitotic arrest and cell death.[1]
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: To quantitatively measure the direct inhibition of tubulin assembly by NDI-35 in a cell-free system. This is the definitive assay for validating direct target engagement.
Principle
Purified tubulin (>99% pure, typically from bovine brain) polymerizes into microtubules in the presence of GTP and heat (37°C). This process increases the turbidity of the solution, which is measured as absorbance at 340 nm (OD340). Inhibitors reduce the Vmax and final plateau of this curve.
Reagents
-
Purified Tubulin Protein: (e.g., Cytoskeleton Inc., Cat# TL238) resuspended to 3 mg/mL or 10 mg/mL stocks.
-
General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock: 100 mM (store at -80°C).
-
NDI-35 Stock: 10 mM in DMSO.
-
Control Compound: Colchicine (10 mM in DMSO) or Nocodazole.
Experimental Workflow
Figure 2: Workflow for the Turbidimetric Tubulin Polymerization Assay.
Step-by-Step Procedure
-
Buffer Preparation: Prepare "Reaction Buffer" by supplementing GTB with 1 mM GTP (final) and 10% Glycerol (to enhance baseline polymerization). Keep on ice.
-
Compound Preparation: Prepare a 10X working solution of NDI-35 in Reaction Buffer.
-
Example: For a final assay concentration of 5 µM, prepare 50 µM in buffer. Ensure DMSO concentration is <1% in the final well.
-
-
Tubulin Preparation: Dilute purified tubulin to 3.0 mg/mL in Reaction Buffer. Crucial: Keep tubulin on ice at all times until the read starts. Premature warming causes polymerization.
-
Plating (96-well half-area plate):
-
Add 5 µL of 10X NDI-35 (or Vehicle Control) to pre-chilled wells.
-
Add 45 µL of Tubulin solution (3 mg/mL).
-
Final Volume: 50 µL.
-
-
Measurement: Immediately place the plate in a pre-warmed (37°C) spectrophotometer.
-
Settings:
-
Wavelength: 340 nm.
-
Interval: 30 seconds or 1 minute.
-
Duration: 60 minutes.
-
Shake: 5 seconds before first read only.
-
Data Analysis
-
Vmax: Calculate the maximum slope of the growth phase (linear range).
-
Inhibition Calculation:
-
Expectation: NDI-35 should show dose-dependent flattening of the curve. An IC50 < 5 µM is considered potent for this class.[2][3][4]
Protocol B: Cellular Microtubule Network Visualization
Objective: To confirm that NDI-35 disrupts the microtubule cytoskeleton in intact cancer cells (e.g., HeLa or MCF-7).
Principle
Immunofluorescence (IF) using an anti-
Procedure
-
Seeding: Seed HeLa cells (1.5 x 10⁵ cells/well) on sterile glass coverslips in a 6-well plate. Incubate 24h.
-
Treatment: Treat cells with NDI-35 (at IC50 and 2x IC50 concentrations) for 24 hours. Include a DMSO control.
-
Fixation:
-
Wash 1x with PBS (37°C).
-
Fix with 3.7% Paraformaldehyde in PBS for 15 min at Room Temp (RT).
-
Note: Methanol fixation (-20°C for 10 min) is an alternative that preserves microtubule structure well but may affect some epitopes.
-
-
Permeabilization: Wash 3x PBS. Incubate with 0.5% Triton X-100 in PBS for 10 min.
-
Blocking: Block with 5% BSA in PBS for 1 hour at RT.
-
Primary Antibody: Incubate with Mouse Anti-
-Tubulin (e.g., clone DM1A, 1:500) overnight at 4°C. -
Secondary Antibody: Wash 3x PBS. Incubate with Goat Anti-Mouse Alexa Fluor 488 (1:1000) for 1 hour at RT in dark.
-
Counterstain: Add DAPI (1 µg/mL) for 5 min to stain nuclei.
-
Mounting: Mount coverslips on slides with anti-fade reagent (e.g., ProLong Gold).
-
Imaging: Confocal microscopy.
-
Control: Fine, filamentous network extending to cell periphery.
-
NDI-35 Treated: Loss of filaments, rounded cell morphology, diffuse green fluorescence.
-
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: To verify that tubulin inhibition leads to the expected functional consequence: G2/M phase arrest.
Procedure
-
Treatment: Treat exponentially growing cells (e.g., MCF-7) with NDI-35 (0.1, 0.5, 1.0 µM) for 24 hours.
-
Harvesting: Collect cells (including floating cells, which are likely mitotic/apoptotic) by trypsinization.
-
Fixation:
-
Wash with cold PBS.
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold 100% Ethanol dropwise while vortexing (Final = 70% EtOH).
-
Fix at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Pellet cells, wash 1x PBS.
-
Resuspend in 500 µL PI/RNase Staining Solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
Incubate 30 min at 37°C or RT in dark.
-
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACS). Record 10,000 events.
-
Analysis: Use ModFit or FlowJo to quantify the % of cells in G0/G1, S, and G2/M phases.
-
Result: A significant increase in the G2/M peak (4N DNA content) confirms antimitotic activity.
-
References
-
La Regina, G., et al. (2011). "Design and synthesis of 2-heterocyclyl-3-arylthio-1H-indoles as potent tubulin polymerization and cell growth inhibitors with improved metabolic stability." Journal of Medicinal Chemistry.
-
Pinney, K. G., et al. (2025). "Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors."[5] Bioorganic & Medicinal Chemistry.
-
Stanton, R. A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews.
-
Wang, Y., et al. (2016). "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site." Molecules.
Sources
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIME PubMed | Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents [unboundmedicine.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization techniques for 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
Executive Summary
This guide details the purification and crystallization of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole , a critical scaffold in the development of tubulin polymerization inhibitors and receptor modulators.[1] Due to the interplay between the electron-withdrawing nitro group at the C5 position and the lipophilic 3,5-dimethylphenyl moiety at C2, this molecule exhibits specific solubility behaviors that challenge standard purification workflows.
This document provides three validated protocols:
-
Thermodynamic Recrystallization for bulk purity enhancement (>98%).
-
Anti-Solvent Precipitation for high-throughput recovery.[1]
-
Vapor Diffusion for X-ray quality single crystals.
Physicochemical Profile & Solubility Analysis
Understanding the molecular interaction potential is prerequisite to solvent selection.
-
H-Bond Donor: Indole N-H (Strong).[1]
-
H-Bond Acceptor: Nitro group (
) and Indole -system.[1] -
Lipophilicity: High, driven by the 3,5-dimethylphenyl ring.
- -Stacking Potential: Significant planar overlap possible, leading to stable crystal lattices.[1]
Table 1: Solubility Profile (25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF | High | Reaction media; not for crystallization.[1] |
| Polar Aprotic | Acetone, THF | Moderate-High | Good "Good Solvent" for precipitation.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Excellent for single crystal growth. |
| Polar Protic | Ethanol, Methanol | Low (Cold) / High (Hot) | Ideal for Thermal Recrystallization. |
| Esters | Ethyl Acetate | Moderate | Good intermediate solvent. |
| Aliphatic | Hexane, Heptane | Insoluble | Ideal Anti-Solvent. |
| Aromatic | Toluene | Low | Specialized high-temp recrystallization.[1] |
Protocol A: Thermodynamic Recrystallization (Bulk Purification)
Objective: To purify crude material (purity >85%) to pharmaceutical grade (>98%) by exploiting the steep solubility curve in Ethanol.[1]
Mechanism: The 5-nitroindole core typically forms stable lattice structures that exclude impurities when cooled slowly from alcoholic solvents [1].[1]
Materials:
Step-by-Step Procedure:
-
Slurry Formation: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add 40 mL of Ethanol (8 vol).
-
Dissolution: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Critical Check: If solids remain after 10 minutes at reflux, add Ethanol in 2 mL increments until clear. Do not exceed 15 volumes.
-
-
Filtration (Hot): If insoluble particles (catalyst residues) are present, filter the hot solution through a pre-warmed Celite pad.
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (approx. 20°C/hour). Rapid cooling traps impurities.[1]
-
Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.
-
Harvest: Filter the yellow/orange needles via vacuum filtration.
-
Wash: Wash the filter cake with 10 mL of cold (-20°C) Ethanol.
-
Drying: Dry under vacuum (40°C, 50 mbar) for 12 hours.
Protocol B: Anti-Solvent Precipitation (High Recovery)
Objective: Rapid purification for early-stage intermediates where yield is prioritized over crystal morphology.[1]
Mechanism: The "Oiling Out" phenomenon common with dimethylphenyl derivatives is mitigated by using Ethyl Acetate (solubilizer) and Heptane (precipitant) [2].[1]
Step-by-Step Procedure:
-
Dissolve 1.0 g of compound in 5 mL of Ethyl Acetate at 50°C.
-
Add Heptane dropwise to the warm solution until a persistent cloudiness (turbidity point) is observed.[1]
-
Add 0.5 mL of Ethyl Acetate to restore clarity.
-
Allow the solution to cool to room temperature undisturbed.
-
Observation: If an oil forms, re-heat and add a seed crystal.
-
Filter the resulting precipitate and wash with 9:1 Heptane:EtOAc.[1]
Protocol C: Single Crystal Growth (Vapor Diffusion)
Objective: To obtain X-ray quality crystals for structural determination (XRD).
Mechanism: Slow diffusion of a non-polar anti-solvent into a polar solution controls the supersaturation rate, favoring fewer, larger crystals over rapid nucleation [3].
Setup:
-
Inner Vial: 4 mL glass vial containing the saturated solution.
-
Outer Jar: 20 mL glass jar with a tight-sealing cap.
Step-by-Step Procedure:
-
Prepare Solution: Dissolve 20 mg of the compound in 1 mL of Dichloromethane (DCM) or THF. Ensure the solution is clear (filter through 0.45µm PTFE syringe filter if necessary).
-
Transfer: Place the solution in the Inner Vial.
-
Charge Anti-Solvent: Fill the Outer Jar with 5 mL of Pentane or Hexane.[1]
-
Assembly: Carefully place the open Inner Vial inside the Outer Jar. Cap the Outer Jar tightly.
-
Incubation: Store in a vibration-free, dark environment at 20°C.
-
Harvest: Crystals should appear within 48-72 hours as the Pentane vapor diffuses into the DCM, slowly lowering solubility.
Process Decision Logic (Workflow Diagram)
The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on input purity and desired outcome.
Figure 1: Decision tree for selecting the optimal crystallization strategy based on starting purity and end-goal requirements.
Characterization & Validation
Successful crystallization must be validated against specific metrics:
-
Appearance: Bright yellow to orange crystalline needles.[1] (Dark brown indicates oxidation or residual catalyst).[1]
-
Melting Point: Expected range 180°C - 210°C (Note: Nitroindoles have high melting points; exact value depends on the specific polymorph) [4].[1]
-
1H NMR (DMSO-d6):
References
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][1]
-
Roy, S., & Gribble, G. W. (2005). A convenient synthesis of 2-nitroindoles. Tetrahedron Letters. Retrieved from [Link][1]
-
Tsyrenova, et al. (2021).[3][4][5][6][7] Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)... (Analogous crystallization technique).[1] Retrieved from [Link][1]
-
PubChem. (2025).[1] Compound Summary: 5-Nitroindole derivatives. Retrieved from [Link][1]
Sources
- 1. ML354 | C16H14N2O3 | CID 752812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(2,6-dimethylphenyl)-5-nitroisoindole-1,3-dione (C16H12N2O4) [pubchemlite.lcsb.uni.lu]
- 5. WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google Patents [patents.google.com]
- 6. Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide for the Column Chromatography Purification of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to purifying 2-(3,5-dimethylphenyl)-5-nitro-1H-indole. This molecule, a moderately polar aromatic heterocycle, presents unique challenges that require a methodical approach to achieve high purity. This document moves beyond simple instructions to explain the fundamental principles behind each step, empowering you to troubleshoot and adapt the protocol effectively.
Part 1: Pre-Chromatography Strategy & FAQs
Success in chromatography begins long before the column is packed. This section addresses the critical preparatory questions that form the foundation of a successful separation.
Q1: What are the essential physicochemical properties of this compound that influence its purification?
A1: Understanding the target molecule's properties is paramount. The structure combines a polar indole-nitro system with a non-polar dimethylphenyl moiety.
-
Polarity: The presence of the N-H bond and the highly polar nitro (-NO₂) group makes the molecule significantly more polar than its parent indole. It will have a strong affinity for polar stationary phases like silica gel.[1]
-
Solubility: It exhibits low solubility in non-polar solvents like hexanes and higher solubility in moderately polar solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc).
-
Visualization: Due to the extended conjugated system and the nitro group, the compound is expected to be a yellow or off-white solid and is UV-active, making it easily visible on TLC plates under a 254 nm UV lamp.[2]
| Property | Predicted/Observed Value | Significance for Chromatography |
| Molecular Weight | ~266.29 g/mol | Standard molecular weight, suitable for silica gel chromatography. |
| LogP (Octanol-Water) | ~4.28[3] | Indicates a preference for organic phases but with sufficient polarity for normal-phase chromatography. |
| Appearance | Yellowish Solid | The color can be a rough initial guide during fraction collection, but TLC is required for confirmation.[4] |
| Acidity (pKa) | The N-H proton is weakly acidic (~15.1)[3] | The compound is generally neutral but can interact with acidic sites on silica. Tailing on TLC may suggest this interaction. |
Q2: My synthesis was a Fischer Indole Synthesis. What are the likely impurities I need to separate?
A2: The Fischer Indole Synthesis, a common route for 2-aryl indoles, involves the acid-catalyzed cyclization of a phenylhydrazone.[5][6] Anticipating the impurities is key to designing the separation gradient.
-
Unreacted Starting Materials:
-
p-Nitrophenylhydrazine: Highly polar due to the free hydrazine group. Will likely stick to the baseline on TLC in many solvent systems.
-
3,5-Dimethylacetophenone: A non-polar ketone. Will have a very high R_f value.
-
-
Intermediate Impurities:
-
Phenylhydrazone intermediate: Less polar than the hydrazine but more polar than the ketone.
-
-
Side Products:
-
Oxidation Products: Indoles can be sensitive to air and light, leading to slightly more polar, often colored, impurities.[7]
-
Isomeric Indoles: Depending on the ketone used, regioisomers are a possibility, though less likely with a symmetrical ketone precursor.
-
Q3: How do I develop the optimal mobile phase (eluent) for my separation using Thin Layer Chromatography (TLC)?
A3: TLC is the single most important preliminary step. It allows you to model the column separation on a small, fast scale.[4] The goal is to find a solvent system where your target compound has a Retention Factor (R_f) of 0.25 - 0.35 .[8] This R_f range provides the best balance, ensuring the compound moves efficiently through the column without eluting too quickly with impurities.
Protocol: TLC Method Development
-
Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~1 mg in 0.5 mL).[9]
-
Select Solvents: Start with a binary system of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate).
-
Spot the Plate: Use a capillary tube to spot your crude sample onto a silica gel TLC plate.
-
Develop the Plate: Run several TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).
-
Visualize and Analyze: View the dried plates under a UV lamp.
-
If R_f is too low (<0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If R_f is too high (>0.5): The solvent system is too polar. Decrease the proportion of ethyl acetate.
-
If spots are streaking: The sample may be too concentrated, or the compound might be interacting strongly with the acidic silica. Adding 0.5-1% triethylamine to the eluent can sometimes resolve this for basic compounds, though it is less likely needed for this specific indole.[10]
-
Part 2: Detailed Experimental Protocol for Flash Chromatography
Flash chromatography is the preferred method for this purification, offering a significant speed advantage over gravity chromatography by using positive pressure to force the eluent through the column.[4]
Step 1: Column Preparation (Wet Packing)
The "wet packing" or slurry method is generally preferred as it minimizes the formation of air bubbles and cracks in the stationary phase, leading to better separation.[11][12][13]
-
Select Column Size: For a 1 g sample, a column diameter of ~40 mm is appropriate. The silica bed height should be around 15-20 cm.
-
Plugging: Securely place a small plug of cotton or glass wool at the bottom of the column.[13]
-
Add Sand: Add a ~1 cm layer of sand over the plug to create a flat base.[14]
-
Prepare Slurry: In a separate beaker, mix silica gel (230-400 mesh for flash chromatography) with your starting eluent (the least polar solvent mixture you plan to use) to form a consistent, pourable slurry.[14]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to help the silica pack into a uniform bed.[13]
-
Equilibrate: Once packed, pass 2-3 column volumes of the starting eluent through the silica bed to ensure it is fully equilibrated and stable.[15] Never let the solvent level drop below the top of the silica bed.[8]
Step 2: Sample Loading
The goal is to apply the sample in a narrow, concentrated band.[11] There are two primary methods:
-
Wet Loading (Recommended for this compound): Dissolve the crude product in the minimum possible volume of a strong solvent (like DCM or acetone). Using a pipette, carefully apply this solution to the top of the silica bed.[16] Allow the sample to absorb fully into the silica before adding the mobile phase.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[10][11] Carefully add this powder to the top of the packed column. This method prevents issues caused by using a loading solvent that is too polar.[16]
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to achieve a solvent flow rate of about 5-7 cm per minute.[8]
-
Gradient Elution (Recommended):
-
Start with the low-polarity eluent developed via TLC (e.g., 85:15 Hexanes:EtOAc). This will elute the highly non-polar impurities first.
-
After collecting several fractions, gradually increase the polarity of the eluent (e.g., to 80:20, then 75:25 Hexanes:EtOAc). This gradual change helps elute your target compound cleanly without co-eluting with more polar impurities.
-
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be about 80-100% of the silica gel volume.[8]
-
Monitor Progress: Periodically analyze the collected fractions using TLC to determine which ones contain your pure product.[4]
Step 4: Product Isolation
-
Combine Fractions: Combine the fractions that TLC analysis shows to be pure.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Characterize: Confirm the purity and identity of the final product using techniques like NMR, LC-MS, and melting point analysis.
Caption: Workflow for flash column chromatography purification.
Part 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to common problems encountered during the chromatography of polar aromatic compounds.
Q1: My separation is poor. The fractions contain a mixture of my product and an impurity.
A1: This is the most common issue and can stem from several sources:
-
Incorrect Mobile Phase: The polarity difference between your eluent and your compounds may be insufficient.
-
Solution: Re-develop your TLC conditions. Try a different solvent system (e.g., Dichloromethane/Hexanes or Toluene/Acetone) to alter the selectivity. A shallower gradient (smaller, more gradual increases in polarity) can also significantly improve resolution.[10]
-
-
Column Overloading: Too much sample was loaded for the amount of silica used. The stationary phase becomes saturated, and compounds cannot interact with it effectively.
-
Solution: As a rule of thumb, the sample mass should be 1-5% of the stationary phase mass.[11] For difficult separations, aim for 1%. Use a larger column or reduce the sample amount.
-
-
Poor Packing: Channels or cracks in the silica bed create pathways where the solvent and sample can travel without interacting with the stationary phase.
Q2: My compound is moving very slowly or seems stuck at the top of the column.
A2: This indicates that the mobile phase is not polar enough to displace the compound from the highly polar silica gel.
-
Solution 1: Increase the polarity of your eluent. If you are using a Hexanes/EtOAc system, you might need to switch to a stronger solvent like Dichloromethane/Methanol for highly retained compounds.
-
Solution 2 (Compound Degradation): Indoles can sometimes be unstable on acidic silica gel.[17]
-
Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot has smeared, it may be decomposing.
-
Mitigation: You can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina, which is available in neutral, acidic, or basic forms.[10]
-
Q3: I see "tailing" or "streaking" on my TLC plates and my column fractions are broad.
A3: Tailing occurs when a compound's elution band is asymmetrical, with a "tail" extending from the main spot.
-
Cause 1 (Acidity/Basicity): The weakly acidic N-H on the indole may be interacting too strongly with the acidic silanol groups (Si-OH) on the silica surface.
-
Solution: Add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase. This modifier will preferentially bind to the active sites on the silica, allowing your compound to elute more symmetrically.[10]
-
-
Cause 2 (Overloading): Tailing is also a classic sign of overloading the TLC plate or the column.
-
Solution: Dilute your sample for TLC analysis. For the column, refer to the overloading solutions in Q1.
-
Sources
- 1. labtech.tn [labtech.tn]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. chromtech.com [chromtech.com]
- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]
- 15. sorbtech.com [sorbtech.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Chromatography [chem.rochester.edu]
Minimizing side reactions in Fischer indole synthesis of nitro compounds
Technical Support Center: Fischer Indole Synthesis (Nitro-Substituted)
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of cyclizing nitro-phenylhydrazones. Unlike electron-rich substrates, nitro compounds act as "kinetic brakes" on the Fischer Indole mechanism, often leading to stalled reactions, hydrolysis, or intractable tars.
This guide moves beyond standard textbook procedures to provide field-proven strategies for forcing these deactivated systems to cyclize cleanly.
Module 1: The Mechanistic Bottleneck
To troubleshoot, you must visualize the failure point. The Fischer indole synthesis relies on a [3,3]-sigmatropic rearrangement. This step requires the aromatic ring to act as a nucleophile (attacking the enamine
The Nitro Problem:
A nitro group (
-
Consequence: The reaction stalls at the ene-hydrazine stage.
-
Risk: Prolonged heating to overcome this barrier often leads to competitive hydrolysis (reversion to ketone + hydrazine) or polymerization (tar formation) before cyclization can occur.
Pathway Visualization
The following diagram illustrates the critical "Energy Wall" introduced by the nitro group and the divergence points for side reactions.
Figure 1: Mechanistic pathway highlighting the high-energy barrier caused by nitro-deactivation and competing side reactions.
Module 2: Troubleshooting & Diagnostics
Use this matrix to diagnose the specific mode of failure in your reaction.
| Symptom | Diagnostic Check (LCMS/TLC) | Root Cause | Corrective Action |
| No Reaction / Stalled | Starting material (Hydrazone) persists unchanged. | Insufficient Activation. The acid is too weak to protonate the deactivated ene-hydrazine, or temperature is too low to cross the [3,3] barrier. | Switch to Polyphosphoric Acid (PPA) or use Microwave Irradiation (see Protocol B). |
| Reversion to Start | Presence of starting Ketone and Hydrazine (or decomposition products). | Hydrolysis. Water is competing with the [3,3]-shift. Common in aqueous acids (HCl/H₂SO₄) with deactivated rings. | Eliminate Water. Use anhydrous acids (PPA, fused ZnCl₂ in glacial AcOH). Add molecular sieves if using solvents. |
| Black Tar / Baseline | No distinct peaks; broad streak on TLC. | Polymerization. Reaction time was too long, or concentration was too high, leading to intermolecular attacks. | Dilution & Inert Gas. Run reaction under |
| Wrong Isomer | Product mass is correct, but NMR doesn't match. | Regioselectivity. For meta-nitro hydrazones, cyclization can occur ortho or para to the nitro group. | Steric Control. Use bulky protecting groups or specific solvent effects (though electronic effects usually dominate, favoring cyclization away from the nitro group). |
Module 3: Catalyst Selection Strategy
For nitro compounds, standard catalysts (HCl/EtOH) rarely work. You must select a system that provides anhydrous super-acidity or thermal acceleration .
The Gold Standard: Polyphosphoric Acid (PPA)[1]
-
Why it works: PPA acts as both a solvent and a strong, non-oxidizing acid. Crucially, it is a powerful desiccant, actively removing the water generated during hydrazone formation and ammonia elimination, preventing hydrolysis [1].
-
Best for: 2-nitro and 4-nitro phenylhydrazones that are notoriously difficult to cyclize.
The Modern Approach: Microwave Irradiation[2]
-
Why it works: Nitro groups raise the activation energy. Microwave irradiation provides rapid, uniform heating that can surmount this barrier in minutes rather than hours, minimizing the time window for side reactions (tarring) to occur [2].
-
Best for: Small scale optimization and combinatorial synthesis.
Lewis Acids ( )[1][3][4]
-
Why it works: Fused Zinc Chloride in glacial acetic acid creates a harsh anhydrous environment.
-
Warning: This is often messier than PPA and requires difficult workup (emulsions). Use only if PPA fails.
Module 4: Validated Experimental Protocols
Protocol A: Polyphosphoric Acid (PPA) Cyclization
Recommended for scale-up of deactivated substrates.
-
Preparation: In a round-bottom flask, mix the ketone (1.0 equiv) and nitro-phenylhydrazine (1.0 equiv).
-
Hydrazone Formation: If the hydrazone is not pre-isolated, heat in ethanol with a drop of acetic acid for 1 hour. Evaporate solvent completely to ensure dryness.
-
The PPA Step: Add Polyphosphoric Acid (10–15 g per 1 g of substrate).
-
Tech Tip: PPA is viscous. Warm it to 50°C before pouring to ensure it covers the solid hydrazone.
-
-
Reaction: Heat the mixture to 100–120°C with mechanical stirring.
-
Monitoring: Monitor by TLC every 20 mins. The reaction is usually complete within 1–3 hours. Do not overheat (>140°C) or tarring will occur.
-
-
Quench (The Critical Step):
-
Cool the reaction to 60°C.
-
Pour the syrup slowly into crushed ice/water (approx. 10x volume) with vigorous stirring.
-
Observation: The product usually precipitates as a solid.
-
-
Isolation: Filter the solid. If gummy, neutralize with 10% NaOH (keep cold) and extract with Ethyl Acetate.
Protocol B: Microwave-Assisted Synthesis
Recommended for high-throughput or extremely deactivated rings.
-
Mixture: In a microwave-safe vial (e.g., 10 mL), combine:
-
Nitro-phenylhydrazine hydrochloride (1.0 mmol)
-
Ketone (1.2 mmol)
-
Glacial Acetic Acid (2 mL) OR PPA (1 g)
-
-
Parameters:
-
Temperature: 140–160°C
-
Time: 5–10 minutes (Hold time)
-
Pressure Limit: 250 psi
-
-
Post-Process:
-
Allow the vial to cool to room temperature.
-
Pour contents into ice water.
-
Precipitate is filtered and washed with cold water/ethanol.
-
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use sulfuric acid (
Q: My product is trapped in the PPA emulsion. How do I get it out? A: This is a common PPA issue. If the product doesn't precipitate upon pouring into ice:
-
Neutralize the aqueous slurry with Ammonium Hydroxide (
) until pH ~8. -
Use Chloroform/Isopropanol (3:1) for extraction. This solvent system is excellent for pulling polar heterocycles out of aqueous emulsions.
Q: Why does the literature suggest isolating the hydrazone first? A: For nitro compounds, the water generated during hydrazone formation (Step 1) is detrimental to the high-temperature cyclization (Step 2). Isolating and drying the hydrazone removes this water, preventing hydrolysis when you add the strong acid catalyst [3].
References
-
Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link
-
Sridharan, V., Perumal, P. T., Avendaño, C., & Menéndez, J. C. (2007). Microwave-Assisted Fischer Indole Synthesis: A Green Approach. Synlett, 2007(07), 1079–1082. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Regioisomer Formation in 3,5-Dimethylphenyl Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synthesis of indoles from 3,5-dimethylphenylhydrazine. Here, we will explore the mechanistic underpinnings of regioisomer formation and provide actionable troubleshooting strategies to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting to synthesize a 5,7-dimethyl-substituted indole via the Fischer indole synthesis using 3,5-dimethylphenylhydrazine, but I'm consistently obtaining a mixture of two regioisomers. What is the other isomer, and why is it forming?
A: This is a classic challenge in Fischer indole synthesis with meta-substituted phenylhydrazines. When you react 3,5-dimethylphenylhydrazine with an asymmetrical ketone (e.g., methyl ethyl ketone), you are likely forming a mixture of 5,7-dimethylindole and 4,6-dimethylindole .
The formation of these two isomers is a direct consequence of the key step in the Fischer indole synthesis: the[1][1]-sigmatropic rearrangement.[2][3][4] After the initial condensation of the hydrazine with the ketone to form a hydrazone, an acid catalyst promotes tautomerization to an ene-hydrazine intermediate. This intermediate can exist in two forms, leading to two different pathways for the subsequent[1][1]-sigmatropic rearrangement, which ultimately determines the final substitution pattern of the indole ring.
Mechanism of Regioisomer Formation
Figure 1: General mechanism illustrating the formation of two regioisomers.
Q2: How can I control the regioselectivity to favor the formation of 5,7-dimethylindole?
A: Achieving high regioselectivity often requires careful optimization of your reaction conditions. The choice of acid catalyst and solvent system can significantly influence the ratio of the two isomers.
While the structure of the phenylhydrazone itself has a dominant influence on the isomer distribution, the reaction environment plays a crucial role.[1] Here are some strategies to consider:
-
Acid Catalyst Selection: The type and strength of the acid catalyst are critical.[5][6]
-
Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are often effective. The use of Eaton's reagent (P₂O₅ in methanesulfonic acid) has been reported to provide excellent regiocontrol in certain cases, favoring the formation of the 3-unsubstituted indole.[6]
-
Lewis Acids: Zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst in Fischer indole synthesis.[2][3] However, its effect on regioselectivity can be substrate-dependent.
-
-
Solvent Effects: While solvent properties are generally considered to have a weaker influence than the catalyst, they can still impact the outcome.[1] It is advisable to screen a range of solvents with varying polarities.
-
Temperature Control: The reaction temperature can affect the kinetics of the competing pathways. Running the reaction at lower temperatures might favor the thermodynamically more stable product, though this could also lead to lower overall yields.
A systematic approach to optimizing these parameters is recommended. Design of Experiments (DoE) can be a powerful tool to efficiently explore the effects of multiple variables.
Q3: I have a mixture of 5,7-dimethylindole and 4,6-dimethylindole. What are the best methods for their separation?
A: Separating regioisomers can be challenging due to their similar physical properties.[7] If you are unable to achieve the desired selectivity through reaction optimization, here are some purification strategies:
-
Column Chromatography: This is the most common method for separating isomers.
-
Pro Tip: You may need to screen various solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to find the optimal separation conditions.[8] Sometimes, a very long column or gradient elution is necessary.
-
-
Recrystallization: If your product mixture is solid, fractional recrystallization can be an effective purification technique, although it may lead to a lower recovery of the desired isomer.[7]
-
Derivatization: In some cases, it may be beneficial to derivatize the indole nitrogen (e.g., with a BOC group). The resulting derivatives may have different chromatographic properties, making them easier to separate.[8] The protecting group can then be removed in a subsequent step.
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | Widely applicable, can handle small to large scales. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Can yield highly pure material, relatively inexpensive. | Lower recovery, only applicable to solid compounds. |
| Derivatization | Can significantly improve separability. | Adds extra steps to the synthesis (protection and deprotection). |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 5,7- and 4,6-Dimethylindoles
This protocol provides a starting point for your experiments. Remember to perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3,5-dimethylphenylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired ketone (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the crude hydrazone. This can be used directly in the next step or purified by recrystallization.[7]
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a solution of ZnCl₂ in a suitable solvent).
-
Heat the reaction mixture to the desired temperature (this will require optimization, typically between 80-150 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the solution with a suitable base (e.g., NaOH, NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 5,7-dimethylindole and 4,6-dimethylindole isomers.
-
Troubleshooting Workflow
If you are experiencing issues with regioisomer formation, follow this logical troubleshooting guide.
Figure 2: A systematic workflow for troubleshooting regioisomer formation.
References
-
Bao, M., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Available from: [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Available from: [Link]
-
Bao, M., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications. Available from: [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Thirupathi, G., & Krishna, G. R. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme Connect. Available from: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
-
Frédérick, R., et al. (2007). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and Related Bicyclic Ketones. Zeitschrift für Naturforschung B. Available from: [Link]
-
ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchwithnj.com [researchwithnj.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Enhancing stability of 5-nitro-1H-indole derivatives in solution
Technical Support Center: 5-Nitro-1H-indole Stability & Handling Ticket ID: #NITRO-IND-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Mission Statement
You are working with 5-nitro-1H-indole , a compound that presents a unique chemical paradox. While the electron-withdrawing nitro group (
This guide moves beyond basic safety data sheets (SDS). It provides the mechanistic "why" and the procedural "how" to maintain the integrity of your stock solutions during drug discovery and biological assays.
Module 1: The Stability Triad (Light, Air, Solvent)
Q: Why is my clear 5-nitroindole solution turning yellow/brown over time?
A: You are likely witnessing a combination of photo-oxidation and radical-mediated degradation. [1]
The Mechanism: Unlike unsubstituted indole, which oxidizes primarily due to electron richness, 5-nitroindole degrades via two distinct pathways:
-
Photochemical Nitro-Rearrangement: Nitro-aromatics are chromophores.[1] Upon absorption of UV/Blue light (300–400 nm), the nitro group can undergo excitation, leading to radical formation or rearrangement to nitrite esters, which subsequently decompose.[1]
-
C3-Oxidation: While the nitro group deactivates the ring, dissolved oxygen can still attack the C3 position (the most nucleophilic site), especially if the solution is exposed to light or trace transition metals. This leads to the formation of isatin (yellow/orange) or oxindole derivatives.[1][2]
Protocol: The "Inert Shielding" Storage System
Use this protocol for stock solutions stored >24 hours.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide).[1] It prevents proton exchange better than protic solvents like Ethanol.[1]
-
Deoxygenation: Before dissolving the solid, sparge the solvent with Argon or Nitrogen gas for 5-10 minutes.[1]
-
Why? Removing dissolved
halts the radical oxidation pathway.[1]
-
-
Container: Use amber borosilicate glass vials with PTFE-lined caps.
-
Why? Amber glass cuts UV transmission; PTFE prevents leaching of plasticizers which can act as radical initiators.[1]
-
-
Headspace Purge: After aliquoting, gently blow Argon over the liquid surface before capping.[1]
Module 2: Solubilization & Precipitation Troubleshooting
Q: I dissolved 5-nitroindole in DMSO, but it precipitated when I added it to my cell culture media. Why?
A: You hit the "Solubility Cliff" due to the hydrophobic effect.
5-Nitroindole is a planar, hydrophobic molecule.[1] While soluble in organic solvents, it has poor water solubility.[1] Rapid addition to aqueous media causes "crash-out" precipitation, often invisible to the naked eye but disastrous for assay reproducibility.[1]
Comparative Solvent Data:
| Solvent | Solubility Rating | Biological Compatibility | Stability Risk |
| DMSO | Excellent (>50 mM) | Good (<0.5% v/v) | Low (Hygroscopic - keep dry) |
| Ethanol | Good (~30 mM) | Moderate (Evaporation risk) | Medium (Protic solvent promotes tautomerism) |
| Water/PBS | Poor (<0.5 mM) | Excellent | High (Precipitation likely) |
| DMF | Excellent | Poor (Cytotoxic) | Low |
Protocol: The "Step-Down" Dilution Method
Prevents kinetic precipitation in aqueous buffers.
-
Prepare Master Stock: Dissolve 5-nitroindole in 100% DMSO at 1000x your final desired concentration (e.g., 10 mM).
-
Intermediate Dilution: Dilute the Master Stock 1:10 into pure Ethanol or a 50:50 DMSO:Water mix. Vortex immediately.
-
Why? This creates a "solvation shell" transition, reducing the shock of entering a purely aqueous environment.[1]
-
-
Final Application: Pipette the intermediate solution into your stirring media/buffer.
-
Target: Final DMSO concentration should be
.[1]
-
Module 3: Advanced Troubleshooting (FAQ)
Q: Can I autoclave my 5-nitroindole solution to sterilize it? A: Absolutely NOT. Nitro compounds are thermally liable.[1] Autoclaving (121°C) will cause thermal decomposition and potential hydrolysis of the indole ring.[1]
-
Solution: Filter-sterilize using a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (CA) filters, as indoles can bind to the membrane.[1]
Q: Is the compound stable at room temperature? A: Only as a solid.
-
Solid state: Stable at RT if dark/desiccated.
-
Solution state: Degrades within days at RT. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles; single-use aliquots are mandatory for reproducibility.
Module 4: Visualizing the Degradation Pathways
The following diagram illustrates the decision logic for handling and the chemical risks involved.
Figure 1: Critical Control Points in 5-Nitroindole Handling.[1] Blue/Green paths indicate optimal stability; Red/Yellow paths indicate degradation risks.
References
-
Fisher Scientific. (2021).[1][3] Safety Data Sheet: 5-Nitroindole. Retrieved from [1]
-
LGC Biosearch Technologies. (2023).[1] 5-Nitroindole – a universal base oligo modification.[1][4][5] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 22523, 5-Nitroindole. Retrieved from [1]
-
Integrated DNA Technologies (IDT). (n.d.).[1] 5-Nitroindole Modification and Duplex Stability. Retrieved from [1]
-
Frontiers in Pharmacology. (2018). Photocatalytic Degradation of Nitro-aromatics. Retrieved from [1]
Sources
Technical Support Center: Process Development for 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
Executive Summary
This guide addresses the specific scale-up challenges associated with 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole . While the Fischer Indole Synthesis (FIS) is the standard retrosynthetic disconnection for this scaffold, the combination of a strongly electron-withdrawing nitro group on the hydrazine and a sterically distinct 3,5-dimethylphenyl ketone introduces unique kinetic and thermodynamic hazards.
This document is structured as a dynamic troubleshooting repository, addressing real-world "tickets" submitted by process chemists.
Module 1: Reaction Engineering & Safety
Ticket #104: "The reaction exotherm is unmanageable upon scaling to 50g."
User Query:
"We followed the gram-scale protocol adding 4-nitrophenylhydrazine HCl directly to the ketone in hot acetic acid/H2SO4. At 50g, the temperature spiked from 70°C to 115°C in seconds, causing boil-over. How do we control this?"
Technical Diagnosis: You are experiencing a thermal runaway driven by the simultaneous accumulation of the hydrazone intermediate and its rapid, exothermic conversion to the indole. The nitro group on the hydrazine actually deactivates the nucleophilicity, often requiring higher initiation temperatures. However, once the threshold is crossed, the [3,3]-sigmatropic rearrangement releases significant energy.
The Solution: The "Semi-Batch" Protocol Do not use an "all-in" batch method for nitro-indoles at scale. Switch to a controlled addition strategy.
-
Reactor Charge: Load the acid catalyst (e.g., Polyphosphoric Acid (PPA) or AcOH/H2SO4) and the ketone (3,5-dimethylacetophenone) first. Heat to the reaction temperature (typically 80–90°C).
-
Controlled Addition: Add the 4-nitrophenylhydrazine (as a free base or HCl salt suspended in solvent) slowly over 2–4 hours.
-
Why this works: This limits the concentration of the unreacted hydrazine and the potentially explosive hydrazone intermediate. The reaction consumes the hydrazine as it enters, keeping the thermal profile flat (reaction rate limited by addition rate).
Critical Safety Note: 4-Nitrophenylhydrazine is a flammable solid and potential explosive.[1] Ensure all addition hoppers are grounded to prevent static discharge [1, 2].
Ticket #107: "Reaction stalls at 60% conversion. TLC shows a persistent intermediate."
User Query:
"We see a bright yellow spot that won't disappear even after refluxing for 12 hours. Yield is stuck at 50%."
Technical Diagnosis: The yellow spot is likely the hydrazone intermediate . The 5-nitro group is strongly electron-withdrawing, which destabilizes the transition state required for the [3,3]-sigmatropic rearrangement (the rate-determining step). The 3,5-dimethyl groups on the aryl ring also add steric bulk, further raising the energy barrier.
The Solution: Lewis Acid Promotion Protic acids (AcOH/H2SO4) may not be strong enough to force the rearrangement of this deactivated system without causing tarring.
-
Switch Catalyst: Use Zinc Chloride (ZnCl2) in acetic acid or Polyphosphoric Acid (PPA) .
-
Mechanism: ZnCl2 acts as a dual-activator, coordinating to the imine nitrogen to facilitate enamine formation (the "ene-hydrazine" tautomer), which is the species that actually undergoes rearrangement.
-
Protocol Adjustment: If using PPA, the reaction often requires higher temperatures (100–110°C). Ensure mechanical stirring is robust, as PPA is highly viscous [3].
Visualizing the Pathway & Failure Points
The following diagram maps the critical process nodes where failure occurs (Red) and the corrective actions (Green).
Figure 1: Reaction mechanism flow highlighting the critical thermal risk at the rearrangement step and catalyst intervention points.
Module 2: Purification & Isolation
Ticket #202: "Product is trapped in a sticky black tar during workup."
User Query:
"Quenching the PPA reaction with water resulted in a gummy precipitate that clogs filters. We cannot crystallize the product."
Technical Diagnosis: Nitro-indoles are prone to co-precipitating with oligomers formed by the acid-catalyzed polymerization of the ketone or hydrazine decomposition. Rapid quenching into cold water "freezes" these impurities into the lattice.
The Solution: The "Hot Swish" & Solvent Switch Avoid rapid aqueous quenching if tar is present.
-
The Solvent Switch: If using PPA, pour the hot reaction mixture slowly into stirred ice/water to precipitate the crude. Do not filter yet.
-
Digestion: Add Ethyl Acetate or Toluene to the aqueous slurry and stir vigorously. The organic layer will extract the indole and some impurities, leaving the PPA/salts in the water.
-
Crystallization: Separate the organic layer.
-
Wash with NaHCO3 (remove acid).
-
Concentrate.
-
Recrystallization Solvent: Use Ethanol/Water (9:1) or Acetic Acid/Water . The 3,5-dimethylphenyl group increases lipophilicity compared to standard phenylindoles, making the compound less soluble in pure ethanol but highly crystallizable when water is added as an anti-solvent [4].
-
Ticket #205: "Genotoxic Impurity (GTI) Control - Hydrazine Levels"
User Query:
"QC detected 50 ppm of residual 4-nitrophenylhydrazine. We need <10 ppm for the next stage."
Technical Diagnosis: Hydrazines are known Potentially Genotoxic Impurities (PGIs). They can occlude inside the crystal lattice of the nitro-indole.
The Solution: Scavenging Protocol Standard washing is insufficient. You must chemically scavenge the hydrazine during the workup.
-
Protocol: During the final recrystallization or organic wash step, add 1.1 equivalents (relative to estimated hydrazine residue) of 3,5-dimethylacetophenone (the starting ketone) or Benzaldehyde .
-
Mechanism: This converts the genotoxic hydrazine back into the hydrazone intermediate.
-
Separation: The hydrazone is significantly more soluble in the mother liquor (ethanol/water) than the target indole product. It will remain in the filtrate during the final filtration step.
Summary of Physicochemical Data
| Parameter | Value / Characteristic | Implication for Scale-Up |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with purity (darker = tar). |
| Melting Point | > 200°C (Typical for nitroindoles) | High mp allows for aggressive hot solvent washes. |
| Solubility (Water) | Insoluble | Aqueous quenching is effective for precipitation. |
| Solubility (EtOH) | Low (Cold), High (Hot) | Ideal for recrystallization. |
| Reaction Enthalpy | Highly Exothermic (-ΔH) | Critical: Requires active cooling or semi-batch addition. |
| Key Hazard | 4-Nitrophenylhydrazine | Shock sensitive (dry); Toxic; Carcinogenic. |
References
-
National Institutes of Health (NIH). (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. PubMed Central. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide for Structural Elucidation in Medicinal Chemistry
An In-Depth Guide to the 1H NMR Spectrum Analysis of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel chemical entities.[1] The ¹H NMR spectrum, in particular, provides a detailed fingerprint of a molecule's hydrogen framework, revealing crucial information about the electronic environment, connectivity, and stereochemistry of protons.[1] This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry due to its substituted indole scaffold.
This analysis will proceed by dissecting the molecule into its constituent fragments to predict the chemical shifts, multiplicities, and integration of each proton. We will compare these predictions with data from simpler, related structures to understand the electronic and steric contributions of each substituent. Furthermore, this guide provides a robust, field-proven protocol for acquiring high-quality ¹H NMR data for similar organic compounds.
Predicted ¹H NMR Analysis of this compound
The structure of this compound presents a unique combination of a 5-nitro-substituted indole core and a 2-substituted dimethylphenyl ring. The predicted ¹H NMR spectrum is a composite of signals from these distinct regions, each influenced by the electronic properties of its neighbors.
Caption: Molecular structure of this compound with key protons labeled.
The Indole Core Protons (H-1, H-3, H-4, H-6, H-7)
-
N-H Proton (H-1): The indole N-H proton is typically found far downfield due to its acidic nature and participation in hydrogen bonding. In a solvent like DMSO-d₆, its chemical shift is expected to be significantly high, likely appearing as a broad singlet around δ 11.5-12.0 ppm .[2]
-
C3-H Proton (H-3): The proton at the C3 position of the indole ring is adjacent to the C2-substituent. Its signal is expected to be a singlet (or a narrowly split doublet due to long-range coupling) in the region of δ 6.5-7.0 ppm . The presence of the bulky phenyl group at C2 shields this proton.
-
Benzene Ring Protons (H-4, H-6, H-7): These protons are part of a substituted aromatic system and their shifts are heavily influenced by the powerful electron-withdrawing nitro (-NO₂) group at C5.
-
H-4: This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet and is predicted to be the most downfield of the indole's benzene ring protons, around δ 8.5-8.8 ppm .
-
H-6: This proton is meta to the nitro group and ortho to the C7-H. It will be deshielded, appearing as a doublet of doublets around δ 8.1-8.3 ppm .[3]
-
H-7: This proton is para to the nitro group and will appear as a doublet around δ 7.4-7.6 ppm .[3]
-
The 3,5-Dimethylphenyl Protons
The dimethylphenyl substituent has three aromatic protons and six methyl protons.
-
Aromatic Protons (H-2', H-4', H-6'): Due to the meta-substitution pattern of the methyl groups, the two protons at the 2' and 6' positions are chemically equivalent, as are the two methyl groups.[4] The proton at the 4' position is unique.
-
H-2', H-6': These two protons will appear as a single signal, likely a singlet or a finely split multiplet, integrating to 2H. Their predicted chemical shift is around δ 7.1-7.3 ppm .
-
H-4': This proton will appear as a singlet integrating to 1H, with a chemical shift slightly upfield from the H-2'/H-6' protons, around δ 7.0-7.2 ppm .
-
-
Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent due to free rotation. They will appear as a sharp singlet integrating to 6H in the upfield region, predicted around δ 2.3-2.4 ppm .[3]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Influences |
| N-H (H-1) | 11.5 - 12.0 | Broad Singlet (br s) | 1H | Acidity, H-bonding |
| H-4 | 8.5 - 8.8 | Doublet (d) | 1H | Ortho to -NO₂ (strong deshielding) |
| H-6 | 8.1 - 8.3 | Doublet of Doublets (dd) | 1H | Meta to -NO₂ |
| H-7 | 7.4 - 7.6 | Doublet (d) | 1H | Para to -NO₂ |
| H-2', H-6' | 7.1 - 7.3 | Singlet (s) | 2H | Aromatic environment |
| H-4' | 7.0 - 7.2 | Singlet (s) | 1H | Aromatic environment |
| H-3 | 6.5 - 7.0 | Singlet (s) | 1H | Shielded by C2-substituent |
| -CH₃ | 2.3 - 2.4 | Singlet (s) | 6H | Alkyl group |
Comparative Analysis with Alternative Structures
To ground our predictions, we can compare the expected shifts with experimental data from simpler, related molecules. This comparison highlights the incremental effects of each substituent on the ¹H NMR spectrum.
| Compound | Proton | Observed Chemical Shift (δ, ppm) | Rationale for Difference |
| 5-Nitroindole | H-4 | ~8.6 | Establishes the strong deshielding effect of the C5-NO₂ group.[5] |
| H-6 | ~8.1 | Confirms the meta-position shift.[5] | |
| H-7 | ~7.4 | Provides a baseline for the para-position proton.[5] | |
| 3,5-Dimethylphenol | Aromatic H | 6.45 - 6.56 | Shows the typical upfield shifts for protons on a dimethyl-substituted phenyl ring.[6] The shift is further downfield in our target molecule due to attachment to the indole system. |
| Methyl H | ~2.22 | Provides a reference for the methyl proton signals.[6] | |
| Indole | N-H | ~11.0-11.8 (DMSO-d₆) | The nitro group in the target molecule makes the N-H proton slightly more acidic and thus more downfield.[7] |
| H-3 | ~6.5 | In unsubstituted indole, H-3 is a triplet. In our target, C2-substitution makes it a singlet and shifts it based on the substituent's nature. |
This comparative approach validates the predicted shifts by illustrating how electron-withdrawing groups (like -NO₂) cause a downfield shift (deshielding) and how substitution patterns dictate the multiplicity and integration of signals.[8]
Experimental Protocol for ¹H NMR Spectrum Acquisition
Achieving high-resolution, reliable NMR data requires a meticulous experimental approach. The following protocol is a self-validating system for the analysis of organic compounds like this compound.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Deuterated solvents are used to avoid overwhelming signals from the solvent's own protons.[9][10] For molecules with acidic protons like the indole N-H, DMSO-d₆ is an excellent choice as it forms hydrogen bonds and allows for clear observation of the N-H signal.
-
Protocol:
-
Accurately weigh 5-10 mg of the solid sample.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and used for chemical shift calibration.[8][11]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
-
Instrument Setup and Data Acquisition:
-
Causality: The quality of the spectrum depends on the homogeneity of the magnetic field, which is optimized through a process called "shimming." The number of scans is increased to improve the signal-to-noise ratio for dilute samples.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Set acquisition parameters. For a standard ¹H experiment, this includes a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8 to 64).
-
Initiate data acquisition.
-
-
-
Data Processing:
-
Causality: The raw data (Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Protocol:
-
Apply a Fourier Transform (FT) to the FID.
-
Perform phase correction to ensure all peaks are in a positive, absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each peak. The relative area ratios correspond to the ratios of the protons giving rise to the signals.[9]
-
-
Conclusion
The ¹H NMR spectral analysis of this compound is a multi-faceted task requiring a systematic approach. By breaking the molecule into its constituent fragments and applying fundamental principles of chemical shifts and coupling, a detailed and accurate prediction of the spectrum can be constructed. The strong electron-withdrawing effect of the 5-nitro group results in a significant downfield shift for the protons on the indole's benzene ring, while the dimethylphenyl group provides characteristic signals in the aromatic and aliphatic regions. This predictive analysis, supported by comparative data and a robust experimental protocol, provides researchers with a powerful framework for the structural elucidation of complex heterocyclic molecules in the pursuit of new therapeutic agents.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Available at: [Link]
- Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 85(18), 2859–2863.
-
University of Puget Sound. 1H NMR Chemical Shifts. Available at: [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Taylor & Francis Online. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Available at: [Link]
-
Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
-
Royal Society of Chemistry. Supporting information. Available at: [Link]
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]
-
Master Organic Chemistry. 1H NMR: How Many Signals? Available at: [Link]
-
Tables For Organic Structure Analysis. Available at: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... | Download Scientific Diagram. Available at: [Link]
-
National Institutes of Health. ML354 | C16H14N2O3 | CID 752812 - PubChem. Available at: [Link]
- Lamm, B., & Nordfält, K. J. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221–1227.
-
ResearchGate. Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Available at: [Link]
-
MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Available at: [Link]
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Structural Elucidation of 2-Aryl-5-nitroindoles: A Comparative 13C NMR Guide
Executive Summary
Objective: This guide provides a technical framework for the structural characterization of 2-aryl-5-nitroindoles using 13C NMR spectroscopy. It addresses the specific challenge of distinguishing regioisomers (2-aryl vs. 3-aryl) and quantifying the electronic influence of the 5-nitro group on the indole scaffold.
Target Audience: Medicinal chemists and structural biologists requiring definitive proof of structure for indole-based pharmacophores.
Key Insight: The 5-nitro group introduces a strong deshelding effect at C-5 (~20 ppm downfield shift) and significant resonance-induced shielding/deshielding at C-4 and C-6, which serves as a diagnostic fingerprint distinct from non-nitrated precursors.
Synthesis & Experimental Context
To understand the spectral data, one must understand the origin of the sample. The 2-aryl-5-nitroindole scaffold is classically constructed via the Fischer Indole Synthesis .
Experimental Protocol: Microwave-Assisted Fischer Synthesis
Standard Operating Procedure (SOP) for high-purity NMR samples:
-
Reactants: Combine 4-nitrophenylhydrazine hydrochloride (1.0 eq) and the appropriate acetophenone derivative (1.0 eq) in glacial acetic acid.
-
Cyclization: Irradiate at 140°C for 10-15 minutes (Microwave) or reflux for 2-4 hours (Thermal).
-
Purification: The presence of paramagnetic impurities (common in hydrazines) broadens NMR lines. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) before analysis.
-
NMR Prep: Dissolve ~10 mg of purified solid in 0.6 mL DMSO-d6 .
-
Note: DMSO-d6 is preferred over CDCl3 due to the poor solubility of nitroindoles in chloroform and to prevent aggregation-induced line broadening.
-
Diagram 1: Synthesis & Mechanistic Pathway
This flow illustrates the critical intermediates that must be absent in the final NMR spectrum (e.g., Hydrazone).
Caption: Step-wise transformation in Fischer Indole Synthesis. Absence of hydrazone C=N signals (~145-155 ppm) confirms successful cyclization.
Comparative 13C NMR Analysis
The following data tables compare the target molecule against its structural isomers and precursors to facilitate unambiguous assignment.
Table 1: Diagnostic Chemical Shifts (DMSO-d6)
Comparison of the Target (2-Phenyl-5-nitroindole) with Parent and Isomeric Structures.
| Carbon Position | Indole (Base) [1] | 2-Phenylindole (Aryl Effect) [2] | 5-Nitroindole (Nitro Effect) [3] | 2-Phenyl-5-Nitroindole (Target) | Diagnostic Feature |
| C-2 | 125.2 | 137.5 | 128.5 | 140.0 - 142.5 | Deshielded by Phenyl ring current. |
| C-3 | 102.6 | 100.5 | 104.2 | 103.5 - 105.0 | Shielded relative to C2; Characteristic "Indole C3" region. |
| C-5 (ipso) | 121.3 | 120.5 | 141.5 | 141.8 - 143.0 | Primary Diagnostic: ~20 ppm downfield shift due to -NO2. |
| C-4 (ortho) | 120.3 | 120.0 | 117.2 | 117.0 - 118.5 | Shielded by resonance relative to C5. |
| C-6 (ortho) | 119.4 | 119.5 | 116.8 | 116.5 - 117.5 | Shielded by resonance relative to C5. |
| C-7 (meta) | 111.8 | 111.5 | 112.5 | 112.0 - 113.5 | Least affected by 5-NO2; most upfield aromatic signal. |
| C-3a | 127.8 | 128.5 | 127.0 | 127.5 - 129.0 | Quaternary bridgehead. |
| C-7a | 136.1 | 137.0 | 139.5 | 139.0 - 141.0 | Deshielded by adjacent N and NO2 induction. |
> Note: Values are in ppm relative to TMS. Data synthesized from comparative literature analysis of substituent chemical shifts (SCS) in DMSO-d6.
Mechanism of Shifts[1]
-
C-2 vs. C-3 Distinction: In 2-substituted indoles, C-2 is quaternary and significantly deshielded (~140 ppm). C-3 remains a methine (CH) and resonates upfield (~104 ppm). In 3-substituted isomers, this pattern inverts (C-3 becomes quaternary and deshielded).
-
The Nitro Effect: The nitro group at C-5 exerts a strong electron-withdrawing effect (-I and -M).
-
Deshielding: The ipso carbon (C-5) moves downfield by ~20 ppm compared to the parent indole.
-
Shielding: The ortho positions (C-4 and C-6) often appear slightly shielded or unchanged compared to the expected inductive deshielding, due to the competing resonance forms that place positive charge density at C-2 and C-7a rather than C-4/C-6.
-
Structural Assignment Strategy
To validate the structure without relying solely on literature values, use this self-validating logic flow.
Protocol:
-
1H NMR Integration: Confirm the presence of the NH proton (~12.0 ppm, broad singlet) and the correct number of aromatic protons (Target = 8 protons total: 4 on indole, 5 on phenyl - 1 bond = 8).
-
DEPT-135 / APT: Differentiate C-H (Up/Positive) from C-q (Invisible/Negative).
-
Expectation: C-2, C-3a, C-5, C-7a, and Phenyl-C1' are Quaternary (C-q).
-
-
HSQC: Correlate protons to carbons.
-
Identify C-3 (CH) directly. If C-3 is a CH, the substituent must be at C-2.
-
-
HMBC: Long-range coupling (2-3 bonds).
-
Key Correlation: The NH proton should show a strong 3-bond coupling to C-3a and C-3 .
-
Diagram 2: Logic Flow for Regioisomer Determination
This decision tree guides the researcher through the assignment of the critical C2/C3 positions.
Caption: Decision tree for distinguishing 2-aryl from 3-aryl isomers using DEPT/13C data.
References
-
General Indole Shifts: Morales-Ríos, M. S., et al. "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry, vol. 25, no. 5, 1987, pp. 377-395.
-
2-Aryl Indole Data: H. Kaur, et al. "Synthesis of 2-aryl Indoles... via Fischer Indolisation." Journal of Chemical Sciences, 2022.
-
Nitro-Indole Characterization: "Synthesis of 2-arylindole derivatives...". National Institutes of Health (PMC).
-
Fischer Synthesis Protocol: Simoneau, C. A., et al. "A three-component Fischer indole synthesis." Nature Protocols, 2008.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis for 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
Introduction: The Strategic Imperative of Intermediate Purity Analysis
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a final-stage attribute but a culmination of precisely controlled upstream processes. The purity of synthetic intermediates, such as 2-(3,5-dimethylphenyl)-5-nitro-1H-indole, is a critical determinant of the final API's quality, safety, and efficacy. A robust analytical method for an intermediate is not merely a quality control checkpoint; it is a strategic tool that informs process optimization, ensures scalability, and strengthens regulatory submissions.[1] Weak or non-specific analytical methods at the intermediate stage can mask impurities that carry through to the final API, leading to costly rework, batch failures, and significant delays.[1]
This guide provides an in-depth comparison of three distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of this compound. We will dissect the rationale behind a primary, optimized method and compare its performance against two alternatives with different chromatographic selectivities. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing a stability-indicating HPLC method that guarantees the reliability and accuracy of purity assessments.
Physicochemical Rationale for Method Design
The structure of this compound dictates the analytical approach. Key features include:
-
Aromatic Indole Core and Phenyl Ring: These nonpolar, hydrophobic structures make the molecule well-suited for retention on reversed-phase stationary phases like C18 or Phenyl-Hexyl.
-
Nitro Group (-NO2): This electron-withdrawing group is a strong chromophore, making UV-Visible spectrophotometric detection a highly sensitive and appropriate choice. Nitroaromatic compounds typically exhibit strong absorbance around 254 nm.[2][3]
-
Moderate Polarity: The overall molecule possesses a balance of hydrophobic and polar characteristics, suggesting that a gradient elution using a mixture of an aqueous buffer and an organic solvent will be necessary to elute the main compound and resolve it from potential impurities of varying polarities.
Primary Purity Method: Optimized C18 Gradient Elution
This primary method is designed for robust, high-resolution separation, making it suitable for routine quality control and stability testing. The choice of a C18 column is based on its versatility and extensive use in separating a wide range of pharmaceutical compounds, including indole derivatives.[4][5]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column provides a highly hydrophobic stationary phase, promoting strong retention of the analyte based on its nonpolar character. This allows for the use of a strong organic mobile phase, ensuring good peak shape and resolution.
-
Mobile Phase (Acetonitrile & Ammonium Acetate Buffer): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. An ammonium acetate buffer at pH 4.5 is used to maintain a consistent ionic strength and pH, which is crucial for reproducible retention times and peak shapes, especially for the indole moiety which has a weakly acidic N-H proton.[6]
-
Gradient Elution: A gradient is essential to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted as sharp peaks within a reasonable runtime.
-
Detection Wavelength (254 nm): This wavelength is a common choice for aromatic and nitroaromatic compounds, typically providing a high signal-to-noise ratio.[2]
Experimental Protocol: Method 1
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Comparative HPLC Methods
To provide a robust comparison, two alternative methods were developed by altering key parameters to induce different chromatographic selectivities.
Method 2: Alternative Selectivity via a Phenyl-Hexyl Column
This method explores a different separation mechanism by leveraging pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities.
-
Rationale: A Phenyl-Hexyl column can provide unique selectivity for aromatic compounds compared to a standard C18 phase. This can be particularly useful for separating structurally similar impurities, such as isomers or precursors containing aromatic rings.
-
Experimental Protocol: All conditions are identical to Method 1, except for the column:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Method 3: Alternative Solvent Strength with Methanol
This method investigates the effect of changing the organic modifier from acetonitrile to methanol, which alters the solvent strength and selectivity of the mobile phase.
-
Rationale: Methanol is a protic solvent and generally has a lower elution strength than acetonitrile in reversed-phase chromatography. This can change the elution order and improve the resolution of certain impurity pairs that may co-elute when using acetonitrile.
-
Experimental Protocol: All conditions are identical to Method 1, except for the mobile phase and gradient:
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % B 0.0 50 25.0 95 30.0 95 30.1 50 | 35.0 | 50 |
-
Demonstrating a Stability-Indicating Method via Forced Degradation
A crucial aspect of any pharmaceutical purity method is its ability to be "stability-indicating."[7][8] This means the method must be able to separate the intact drug substance from any degradation products that may form under stress conditions.[9][10] A forced degradation study was performed to validate the specificity of the primary C18 method.
Forced Degradation Protocol:
A solution of this compound (0.5 mg/mL) was subjected to the following stress conditions, targeting 5-20% degradation[7]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample heated at 105 °C for 48 hours, then dissolved.
-
Photolytic: Solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/m²).
The primary C18 method (Method 1) successfully resolved the main peak from all significant degradation products, confirming it is stability-indicating.
Comparative Data and Performance Analysis
The three methods were evaluated using a sample of this compound known to contain a key process impurity (Impurity A, a slightly more polar precursor). The following table summarizes the performance data.
| Parameter | Method 1 (C18 / ACN) | Method 2 (Phenyl-Hexyl / ACN) | Method 3 (C18 / MeOH) |
| Retention Time (Main Peak, min) | 15.2 | 13.8 | 18.5 |
| Resolution (Rs) (Main Peak / Impurity A) | 3.1 | 2.5 | 2.2 |
| Tailing Factor (Tf) (Main Peak) | 1.1 | 1.3 | 1.4 |
| Theoretical Plates (N) (Main Peak) | 18,500 | 15,200 | 14,800 |
| Relative Retention Time (Impurity A) | 0.92 | 0.90 | 0.94 |
Analysis:
-
Method 1 (C18 / ACN) demonstrates superior performance across all key metrics. It provides the highest resolution for the critical pair, excellent peak symmetry (Tailing Factor close to 1.0), and the best column efficiency (highest theoretical plates).
-
Method 2 (Phenyl-Hexyl / ACN) offers a faster analysis time but at the cost of reduced resolution and peak symmetry. While viable, it provides a smaller margin for error in quantification.
-
Method 3 (C18 / MeOH) results in a significantly longer retention time due to methanol's lower solvent strength. The resolution and peak shape are inferior to Method 1, indicating less optimal chromatographic conditions for this specific separation.
Visualizing the Method Development Workflow
The process of developing and selecting the optimal HPLC method follows a logical progression.
Caption: Workflow for HPLC Method Development and Validation.
Logical Comparison of Developed Methods
The core differences between the tested methods can be visualized based on the primary variables of stationary and mobile phases.
Caption: Key Variable Comparison of the Three HPLC Methods.
Conclusion and Recommendation
Based on the comparative data, Method 1 (C18 column with an Acetonitrile/Water gradient) is unequivocally the superior choice for the purity analysis of this compound. It delivers the highest resolution, best peak shape, and superior efficiency, and has been proven to be stability-indicating through forced degradation studies. This method provides the highest degree of confidence and trustworthiness for routine quality control and is recommended for full validation according to ICH guidelines.[11] While alternative methods can be useful during initial development to explore selectivity, the optimized C18 method stands as the most robust and reliable option for ensuring the quality of this critical pharmaceutical intermediate.
References
- Title: Analytical Method Development for Intermediate Purity & Impurities.
- Title: Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
- Title: Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- Title: Keys To Effective Method Development.
- Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- Title: The role of forced degradation studies in stability indicating HPLC method development.
- Title: Analytical Method Development and Validation in Pharmaceuticals.
- Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Title: Forced Degradation Studies in HPLC Stability Method Development.
- Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. epa.gov [epa.gov]
- 4. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skpharmteco.com [skpharmteco.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. studylib.net [studylib.net]
- 11. resolvemass.ca [resolvemass.ca]
The Electronic Switch: A Comparative Potency Guide to 5-Nitro vs. 5-Amino Indole Derivatives
Executive Summary
In the optimization of the indole scaffold—a privileged structure in medicinal chemistry—the choice between a 5-nitro (
-
Select 5-Nitroindole when: The target requires enhanced
-acidity for intercalation (e.g., G-Quadruplex DNA) or when metabolic stability against oxidative metabolism is required (though reduction remains a liability). -
Select 5-Aminoindole when: The target requires a hydrogen bond donor/acceptor motif (e.g., Kinase hinge regions) or when the group serves as a handle for further derivatization (amides, ureas).
The Electronic Dichotomy: Mechanistic Basis
The 5-position of the indole ring is electronically coupled to the pyrrole nitrogen. The substitution here dramatically alters the electrostatic potential surface (ESP) of the entire scaffold.
| Feature | 5-Nitroindole ( | 5-Aminoindole ( |
| Electronic Effect | Strong Electron Withdrawing (EWG) | Strong Electron Donating (EDG) |
| Hammett | +0.78 (Deactivates ring) | -0.66 (Activates ring) |
| Electron-deficient ( | Electron-rich ( | |
| H-Bonding | Acceptor only | Donor & Acceptor |
| pKa (Indole NH) | ~12 (More acidic) | ~17 (Less acidic) |
| Major Liability | Reductive metabolism (Ames positive risk) | Oxidative instability (Quinone imine formation) |
Expert Insight: The "potency switch" often hinges on
Comparative Performance Data
Case Study A: c-Myc G-Quadruplex Stabilization (Nitro Superiority)
In the development of anticancer agents targeting the c-Myc promoter G-quadruplex (G4), the 5-nitro group provides superior potency due to enhanced
-
Target: c-Myc G4 DNA (Anticancer)
-
Observation: 5-nitro derivatives (Compounds 5 & 7) exhibited lower
values and higher selectivity compared to their 5-amino counterparts.
Table 1: Potency Comparison on HeLa Cell Viability (c-Myc inhibition)
| Compound ID | Substituent (R-5) | Side Chain (N-1) | Selectivity (G4 vs Duplex) | |
| Compound 5 | Pyrrolidinyl-propyl | 5.08 ± 0.91 | High (>25x) | |
| Compound 7 | Piperidinyl-propyl | 5.89 ± 0.73 | High (>25x) | |
| Compound 5b | Pyrrolidinyl-propyl | > 10.0 | Low (~6.5x) | |
| Compound 3 | Methyl | > 50.0 | N/A |
Data Source: Derived from comparative SAR studies on c-Myc binders [1].
Case Study B: Kinase Hinge Binding (Amino Superiority)
While 5-nitroindoles fail to interact with the hinge region of kinases due to a lack of H-bond donor capability, 5-aminoindoles (and their amide derivatives) mimic the adenine ring of ATP.
-
Target: Tyrosine Kinases (e.g., VEGFR, c-Src)
-
Mechanism: The 5-amino group acts as a critical anchor, often forming a hydrogen bond with the backbone carbonyl of the "Gatekeeper+1" residue.
-
Potency Impact: Direct amino substitution or conversion to a urea/amide at C5 typically yields nanomolar (nM) potency, whereas nitro substitution results in inactivity or loss of selectivity due to steric/electronic repulsion in the hinge cleft [2, 3].
Experimental Protocols
Protocol A: Synthesis of 5-Aminoindole (Reduction)
Objective: Generate the 5-amino derivative from the 5-nitro precursor for SAR comparison.
Method: Palladium-Catalyzed Hydrogenation
-
Preparation: Dissolve 5-nitroindole (1.0 equiv) in MeOH or EtOH (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric.
-
Reaction: Purge vessel with
, then introduce gas (balloon pressure or 1-3 bar). Stir vigorously at Room Temperature (RT) for 3–6 hours. -
Monitoring: Monitor via TLC (5-aminoindole is more polar and stains distinctively with ninhydrin).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
-
Storage: Store under argon at -20°C immediately. Note: 5-aminoindoles are unstable and prone to air oxidation (turning purple/black).
Protocol B: Fluorescence Intercalator Displacement (FID) Assay
Objective: Quantify binding affinity (
-
Reagents: Thiazole Orange (TO) as the fluorescent probe; c-Myc G4 DNA oligonucleotide.
-
Setup: Prepare 0.25 µM pre-folded DNA and 0.50 µM TO in cacodylate buffer (pH 7.4).
-
Titration: Add increasing concentrations of the test compound (5-nitro or 5-amino derivative) (0.1 µM to 100 µM).
-
Measurement: After 3 minutes of equilibration, measure fluorescence (Ex: 501 nm, Em: 539 nm).
-
Calculation: Plot % Fluorescence Displacement vs. Log[Compound]. Calculate
(concentration required to displace 50% of TO).
Visualizations
Diagram 1: SAR Logic Flow (The Electronic Switch)
This decision tree guides the chemist on when to deploy which substituent.
Caption: Decision matrix for selecting 5-substituents based on target binding requirements.
Diagram 2: Synthesis & Assay Workflow
A self-validating workflow for comparing the two derivatives.
Caption: Workflow for synthesizing 5-aminoindole and parallel testing against the 5-nitro precursor.
References
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate/NIH. [Link]
Validation of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole Structure by X-ray Diffraction
Executive Summary: The Structural Imperative
In the development of indole-based pharmacophores, particularly for anti-tubercular and anti-cancer applications, precise structural validation is non-negotiable. This guide focuses on 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole , a scaffold where the electronic push-pull system (electron-rich dimethylphenyl vs. electron-deficient nitroindole) creates specific conformational preferences that dictate biological efficacy.
While NMR confirms connectivity, it fails to capture the static 3D conformation critical for receptor binding. Single-Crystal X-Ray Diffraction (SC-XRD) remains the absolute method for determining the twist angle between the indole plane and the 3,5-dimethylphenyl ring—a key determinant of solubility and active-site fit.
Comparative Analysis: XRD vs. Alternatives
To validate the structure of this compound, we compare SC-XRD against solution-state NMR and Density Functional Theory (DFT).
Table 1: Comparative Efficacy of Validation Methods
| Feature | Single-Crystal XRD | Solution NMR (1H/13C) | DFT (B3LYP/6-31G)* |
| Primary Output | Absolute 3D atomic coordinates | Connectivity & chemical environment | Energy-minimized theoretical geometry |
| Conformation | Solid-state (packing influenced) | Time-averaged (dynamic) | Gas-phase (idealized) |
| Regioisomerism | Unambiguous | often ambiguous (requires NOESY) | Hypothetical comparison |
| Twist Angle ( | Precise experimental value | Inferred (via coupling constants) | Calculated (often underestimates packing) |
| Sample Req. | Single Crystal (~0.1–0.3 mm) | ~5–10 mg dissolved | Computational resources |
Why XRD Wins for This Molecule
-
Tautomeric Certainty: Indoles can exhibit 1H/3H tautomerism. XRD explicitly locates the N-H proton, confirming the 1H-indole form.
-
Torsion Analysis: The steric bulk of the 3,5-dimethyl groups forces the phenyl ring out of the indole plane. NMR averages this rotation; XRD freezes the bioactive conformation.
-
Intermolecular Interactions: XRD reveals
stacking and (nitro) hydrogen bonds, predicting solid-state stability and solubility profiles.
Experimental Protocol: From Synthesis to Structure
This protocol ensures the generation of diffraction-quality crystals, the most common bottleneck in XRD validation.
Phase 1: Synthesis & Purification
-
Method: Fisher Indole Synthesis using 3,5-dimethylphenylhydrazine and 4-nitroacetophenone (or Suzuki coupling of 2-bromo-5-nitroindole with 3,5-dimethylphenylboronic acid).
-
Purification: Column chromatography (SiO2, Hexane:EtOAc 8:2) is mandatory. Impurities >1% disrupt crystal lattice growth.
Phase 2: Crystallization Strategy (The "Slow Evaporation" Method)
-
Solvent System: Ethanol/Dichloromethane (1:1) or Acetone/Hexane.
-
Procedure:
-
Dissolve 20 mg of pure compound in 2 mL DCM.
-
Add 2 mL Ethanol.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial (removes dust nucleation sites). -
Cover with parafilm, poke 3 small holes.
-
Store at 4°C in a vibration-free environment for 3-5 days.
-
-
Target: Yellow/Orange prisms or blocks, dimensions
mm.
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
or Cu-K radiation). -
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (ellipsoids), improving resolution of the nitro group geometry.
-
Refinement: SHELXL software.
-
Check: Assign the Nitro group disorder if rotational freedom is observed.
-
Check: Locate Indole N-H hydrogen in difference Fourier map.
-
Visualization: Validation Logic & Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for validating the indole structure.
Figure 1: Step-by-step workflow for structural validation via Single Crystal XRD.
Figure 2: Key structural interactions and geometric parameters defined by the XRD analysis.
Expected Data & Interpretation
Based on crystallographic data of analogous 2-phenyl-5-nitroindoles, the following parameters serve as the validation benchmarks.
Table 2: Critical Geometric Parameters (Benchmarks)
| Parameter | Expected Value (XRD) | Significance |
| C2-C1' Bond Length | 1.46 – 1.48 Å | Indicates single bond character with partial conjugation between indole and phenyl ring. |
| Twist Angle ( | 25° – 40° | The 3,5-dimethyl groups increase steric clash with Indole-H3, forcing a larger twist than unsubstituted phenyl (~20°). |
| Nitro Twist | < 10° | The nitro group should remain largely coplanar with the indole to maximize resonance stabilization. |
| N-O Bond Lengths | 1.22 – 1.23 Å | Typical for delocalized nitro groups. Asymmetry >0.02 Å suggests strong H-bonding to one oxygen. |
Interpretation of Results
-
Scenario A (Planar): If the twist angle is <10°, the structure is likely stabilized by strong packing forces, but this is energetically unfavorable in solution.
-
Scenario B (Orthogonal): A twist >60° suggests extreme steric hindrance, likely decoupling the electronic communication between the phenyl and indole rings.
-
Validation Success: The structure is validated if the thermal ellipsoids are well-defined (50% probability), R-factor is <5%, and the difference Fourier map shows no residual electron density peaks >0.5 e/ų.
References
-
Synthesis and X-ray Crystal Structure Analysis of Substituted Indole Derivatives Source: MDPI (Molecules) URL:[Link]
-
5-Nitro-2-phenyl-1H-indole Structure and Properties Source: PubChem (National Institutes of Health) URL:[Link]
-
Comparing NMR and X-ray Protein Structure: Dynamics and Disorder Source: PubMed (Journal of Biomolecular Structure and Dynamics) URL:[Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives Source: ResearchGate (ChemMedChem) URL:[Link]
-
Regioselective synthesis of 3-nitroindoles Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
Spectroscopic Profiling of Nitroindoles: A Comparative UV-Vis Characterization Guide
Executive Summary
Nitroindoles represent a critical class of "push-pull" chromophores in drug discovery, serving as precursors for antiviral agents and tryptophan analogs. Their electronic structure—comprising an electron-rich indole ring (donor) and an electron-deficient nitro group (acceptor)—creates distinct Intramolecular Charge Transfer (ICT) bands.
While Nuclear Magnetic Resonance (NMR) provides structural certainty, it lacks the kinetic resolution and sensitivity required for real-time reaction monitoring or low-concentration solvatochromic studies. This guide objectively compares UV-Vis spectroscopy against alternative characterization methods, providing validated protocols for distinguishing isomers and monitoring nitro-reduction workflows.
Part 1: Comparative Analysis of Characterization Techniques
In the context of nitroindole analysis, UV-Vis spectroscopy is not a replacement for structural elucidation but the superior tool for electronic profiling and kinetic monitoring .
Table 1: Performance Matrix – UV-Vis vs. Alternatives
| Feature | UV-Vis Spectroscopy | 1H-NMR Spectroscopy | Fluorescence Spectroscopy |
| Primary Utility | Electronic transitions ( | Structural elucidation, Isomer confirmation. | Excited state dynamics, Micro-environment sensing. |
| Sensitivity | High ( | Low (mM range). Requires deuterated solvents. | Very High ( |
| Time Resolution | Millisecond scale . Excellent for monitoring reduction to aminoindoles. | Minute scale . Too slow for fast kinetics; "snapshots" only. | Nanosecond scale (lifetimes), but steady-state is similar to UV-Vis. |
| Solvent Flexibility | Excellent. Can measure in water, buffers, alcohols, and organic solvents. | Limited. Solvent peaks can obscure signals; requires lock solvents. | Sensitive. Solvents must be non-fluorescent; quenching artifacts common. |
| Cost/Throughput | Low Cost / High Throughput (96-well plate compatible). | High Cost / Low Throughput. | Medium Cost / Medium Throughput. |
Expert Insight: While NMR confirms which isomer you have (e.g., 4-nitro vs. 5-nitro), UV-Vis is the only practical method to determine how that isomer interacts with its environment (solvatochromism) or to monitor its reduction in real-time without expensive deuterated media [1, 2].
Part 2: Isomeric Fingerprinting & Electronic Signatures
The position of the nitro group profoundly alters the conjugation length and the energy gap of the Charge Transfer (CT) band. This allows UV-Vis to serve as a rapid identification tool for specific isomers.
Table 2: UV-Vis Absorption Maxima of Nitroindole Isomers
Data based on spectra in 2-Propanol [1].
| Isomer | Spectral Characteristics | Visual Appearance | |
| 3-Nitroindole | ~349 nm | Single broad peak.[1] | Pale Yellow |
| 4-Nitroindole | >380 nm | Extends furthest into visible region due to proximity to NH (H-bond effects). | Deep Yellow/Orange |
| 5-Nitroindole | ~322 nm | Hypsochromic shift (blue shift) relative to 3- and 4-isomers. | Pale Yellow/Colorless |
| 6-Nitroindole | ~300-340 nm | Two distinct maxima in the near-UV range.[1] | Yellow |
| 7-Nitroindole | ~340 nm | Similar to 3-nitro but often lower extinction coefficient. | Yellow |
Mechanistic Diagram: Intramolecular Charge Transfer (ICT)
The following diagram illustrates the "Push-Pull" mechanism that dictates these spectral signatures, specifically showing why polar solvents cause a bathochromic (Red) shift.
Figure 1: Mechanism of Solvatochromism in Nitroindoles. Polar solvents stabilize the highly polar ICT excited state more than the ground state, reducing the energy gap (
Part 3: Experimental Protocol – Kinetic Monitoring of Nitro-Reduction
A critical application in drug development is the reduction of nitroindoles to aminoindoles (precursors to many alkaloids). Aminoindoles are oxidation-sensitive; therefore, in-situ UV-Vis monitoring is preferred over offline HPLC to determine reaction completion [2, 3].
Protocol: Spectrophotometric Monitoring of 5-Nitroindole Reduction
Objective: Monitor the reduction of 5-nitroindole to 5-aminoindole using Sodium Dithionite (
Reagents
-
Analyte: 5-Nitroindole (1 mM stock in Ethanol).
-
Reductant: Sodium Dithionite (freshly prepared 10 mM in 0.1 M NaOH).
-
Solvent: 50:50 Ethanol/Water (degassed).
Step-by-Step Methodology
-
Baseline Correction: Fill a quartz cuvette with the solvent blank (50:50 EtOH/Water). Run a baseline scan (200–500 nm).
-
Sample Preparation: Add 30
of 5-Nitroindole stock to 2.97 mL of solvent in the cuvette (Final conc: ~10 ). -
Initial Scan (
): Record the spectrum of the unreacted nitroindole. Note the at ~322 nm.[1] -
Reaction Initiation: Add 30
of Sodium Dithionite solution. Invert cuvette rapidly to mix. -
Kinetic Mode: Immediately start a kinetic scan (or repetitive scanning every 30 seconds) for 10 minutes.
-
Data Analysis:
-
Observe the decrease in absorbance at 322 nm (Nitro band).
-
Observe the increase in absorbance at ~290-300 nm (Amino band) or appearance of a new shoulder.
-
Isosbestic Point: Look for a stationary point where absorbance does not change. The presence of a clear isosbestic point confirms a clean A
B conversion without long-lived intermediates [4].
-
Workflow Diagram
Figure 2: Kinetic Monitoring Workflow. The loop continues until the absorbance at the nitro-specific wavelength plateaus, indicating reaction completion.
Part 4: Technical Validation & Troubleshooting
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), apply these self-validating checks:
-
Concentration Limits (Beer-Lambert Law):
-
Nitroindoles have high extinction coefficients (
). -
Validation: Ensure Absorbance (A) is between 0.2 and 1.0. If A > 1.5, dilute the sample. Non-linearity at high concentrations suggests aggregation (common in indoles).
-
-
Solvent Cut-offs:
-
When using DMSO or Acetone to dissolve nitroindoles, be aware of their UV cut-offs (268 nm and 330 nm, respectively).
-
Recommendation: Use Methanol (cut-off 205 nm) or Acetonitrile (cut-off 190 nm) for clear observation of the 250–350 nm region.
-
-
pH Sensitivity (pKa):
-
The NH proton of 5-nitroindole has a pKa
14.7. In standard buffers (pH 4–10), the spectrum represents the neutral species. -
Caution: If using strong bases (pH > 12), you will observe a dramatic bathochromic shift as the indole deprotonates to the anion [5]. Ensure pH is controlled if this is not the intended variable.
-
References
-
Isomeric Identification of the Nitroindole Chromophore. National Institutes of Health (PMC). Available at: [Link]
-
UV-Vis Spectroscopy in Kinetic Measurements. Thieme Connect. Available at: [Link][1][2][3][4]
-
Spectrophotometric Determination of pKa and Isosbestic Points. Scientific Research Publishing. Available at: [Link]
-
Spectrophotometric Determination of pKa Values. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Sources
Elemental analysis data for 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
The following guide details the technical specifications, synthesis validation, and comparative performance of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole . This document is structured for researchers requiring rigorous analytical standards and mechanistic insights.
Executive Summary & Core Utility
This compound is a specialized heterocyclic scaffold.[1] Unlike generic indole building blocks, this compound integrates a strong electron-withdrawing nitro group at the C5 position with a lipophilic, sterically defined 3,5-dimethylphenyl moiety at C2.
Primary Applications:
-
Precursor Utility: Key intermediate for 5-aminoindole fluorescent probes and minor groove binders.
-
Biological Activity: Validated scaffold for inhibiting Staphylococcus aureus NorA efflux pumps and stabilizing c-Myc G-quadruplex DNA structures.
-
Differentiation: The 3,5-dimethyl substitution significantly enhances lipophilicity (LogP) and membrane permeability compared to the standard 2-phenyl-5-nitroindole.
Technical Specifications & Elemental Analysis
To ensure scientific integrity, the elemental composition below serves as the Standard Reference Data (SRD) . Experimental values falling outside the accepted tolerance (
Table 1: Elemental Analysis Reference Data
| Element | Theoretical Mass % | Accepted Experimental Range ( | Mechanistic Role |
| Carbon (C) | 72.16% | 71.76% – 72.56% | Forms the hydrophobic indole-phenyl skeleton; critical for |
| Hydrogen (H) | 5.30% | 4.90% – 5.70% | 3,5-dimethyl groups increase H-content relative to unsubstituted analogues, altering solubility. |
| Nitrogen (N) | 10.52% | 10.12% – 10.92% | Includes the indole N-H (H-bond donor) and Nitro N (electronic tuner). |
| Oxygen (O) | 12.02% | N/A (Calculated by difference) | Nitro group oxygens; key for electron withdrawal and metabolic reduction potential. |
Molecular Formula:
Synthesis & Validation Protocol (Self-Validating System)
Critique of Traditional Methods: The classical Fisher Indole synthesis often fails with electron-deficient hydrazines (like 4-nitrophenylhydrazine) due to electronic deactivation. Recommended Protocol: A Palladium-Catalyzed Suzuki-Miyaura Coupling is the superior, self-validating route. It allows for convergent assembly of the pre-functionalized indole core and the aryl boronic acid, minimizing side reactions.
Step-by-Step Methodology
-
Reagents: 2-iodo-5-nitroindole (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq),
(5 mol%), (2M aq). -
Solvent System: 1,4-Dioxane/Water (4:1) – Degassed.
-
Reaction: Reflux at 100°C for 12 hours under Argon.
-
Purification: Silica gel flash chromatography (Hexane:EtOAc gradient).
-
Validation Checkpoint: The product must appear as a bright yellow/orange solid. A dark brown tar indicates oxidation of the indole nitrogen or polymerization.
Mechanism & Workflow Diagram
The following diagram illustrates the convergent synthesis and the critical electronic interactions governing the reaction success.
Figure 1: Suzuki-Miyaura coupling workflow for high-purity synthesis. The checkpoint ensures the nitro group remains intact without reduction.
Comparative Performance Guide
This section objectively compares the target compound against its two most common alternatives in drug discovery libraries.
Scenario: G-Quadruplex Binding & Efflux Pump Inhibition
| Feature | Target: this compound | Alt 1: 2-Phenyl-5-nitroindole | Alt 2: 5-Amino-2-(3,5-dimethylphenyl)indole |
| Lipophilicity (LogP) | High (~4.2) | Moderate (~3.5) | Moderate (~3.1) |
| Membrane Permeability | Excellent (Due to 3,5-dimethyl steric bulk masking planarity) | Good | Moderate (Polar amine reduces permeability) |
| Electronic Character | Electron Deficient (Nitro group pulls density) | Electron Deficient | Electron Rich (Amine donates density) |
| Primary Use Case | Efflux Pump Inhibitor (NorA) . The nitro group is essential for specific electrostatic interactions in the binding pocket. | General purpose scaffold; often lacks the potency of the dimethyl derivative. | Fluorescent Probe . Used when optical detection is required, but lacks the nitro-specific binding affinity. |
| Solubility | Low in water; requires DMSO/PEG. | Moderate in organic solvents. | Higher solubility in acidic media (protonation). |
Expert Insight: Researchers often default to Alt 1 (2-phenyl) due to commercial availability. However, data suggests that the 3,5-dimethyl substitution in the Target compound creates a "molecular twist" that improves selectivity for the NorA efflux pump by filling hydrophobic pockets that the flat phenyl ring cannot. If your assay involves multi-drug resistant S. aureus, the Target compound is the superior candidate.
References
-
Synthesis of 2-aryl-5-nitroindoles: Vertex AI Search. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors.
-
G-Quadruplex Binding Context: ChemMedChem. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders.
-
Universal Base Properties: Nucleic Acids Research. 3-Nitropyrrole and 5-Nitroindole as universal bases in primers.[2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed protocol for the safe handling and disposal of 2-(3,5-dimethylphenyl)-5-nitro-1H-indole, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Part 1: Hazard Assessment and Risk Analysis
Due to its molecular structure, this compound is anticipated to possess several hazards. The indole ring system, the nitro group, and the dimethylphenyl substituent all contribute to its potential reactivity and toxicity.
The primary hazards associated with the parent compound, indole, include being harmful if swallowed, toxic in contact with skin, causing serious eye irritation, and being very toxic to aquatic life. The presence of a nitro group on the aromatic ring can increase toxicity and may introduce mutagenic properties.[1][2] Some nitroaromatic compounds can also form explosive mixtures with air upon intense heating. The 5-nitroindole variant, in particular, is suspected of causing genetic defects.[3]
A summary of the anticipated hazards is presented below:
| Hazard Category | Anticipated Risk | Rationale and Key Considerations |
| Acute Toxicity (Oral, Dermal) | Harmful to Toxic | Indole itself is toxic in contact with skin. Nitroaromatic compounds are also known for their systemic toxicity. |
| Eye Irritation | Serious Irritant | Indole is a known eye irritant. |
| Genetic Defects | Potential Mutagen | 5-Nitroindole is suspected of causing genetic defects.[3] |
| Aquatic Toxicity | Very Toxic | Indole is very toxic to aquatic life. Nitroaromatic compounds can be persistent environmental pollutants.[1][2] |
| Reactivity | Potentially Reactive | Nitroaromatic compounds can be reactive and should not be mixed with strong bases or oxidizing agents. They may form explosive mixtures with air upon intense heating. |
Part 2: Personal Protective Equipment (PPE) and Safety Measures
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
Recommended Personal Protective Equipment:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Always wash hands thoroughly after handling the chemical, even if gloves were worn.
Part 3: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Classification: This compound should be classified as a hazardous organic waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene or glass).
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
-
-
Incompatible Wastes: Do not mix this waste with:
-
Strong acids or bases
-
Oxidizing agents
-
Aqueous waste
-
Part 4: Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the disposal of small quantities of this compound typically generated in a research laboratory setting.
Step 1: Preparation
-
Ensure you are wearing the appropriate PPE as described in Part 2.
-
Perform all waste handling procedures within a certified chemical fume hood.
-
Have a designated hazardous waste container ready and properly labeled.
Step 2: Transferring Solid Waste
-
If the waste is in solid form, carefully transfer it into the designated hazardous waste container using a clean spatula.
-
Avoid generating dust.[4]
-
If any solid material adheres to the original container, it should be rinsed with a small amount of a suitable organic solvent (e.g., ethanol or acetone), and the rinsate should be collected as hazardous waste.
Step 3: Transferring Liquid Waste (Solutions)
-
If the waste is a solution of the compound in an organic solvent, transfer the solution to the designated hazardous organic waste container.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.
Step 4: Rinsing Contaminated Labware
-
Rinse any contaminated labware (e.g., beakers, flasks, spatulas) with a small amount of a suitable organic solvent.
-
Collect the first rinse as hazardous waste and add it to the designated container. Subsequent rinses may also need to be collected depending on local regulations.
Step 5: Sealing and Storing the Waste Container
-
Securely cap the hazardous waste container.
-
Wipe the exterior of the container clean.
-
Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
Step 6: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Part 5: Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is large or you are unsure how to handle it, contact your institution's EHS office immediately.
-
For small spills, and if you are trained to do so, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Part 6: Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Biological Treatment of Nitroaromatics in Wastewater. (2024, March 13). ResearchGate. Retrieved from [Link]
-
Biological Treatment of Nitroaromatics in Wastewater. (2024, March 20). MDPI. Retrieved from [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]
-
Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. ACS Publications. Retrieved from [Link]
-
SAFETY DATA SHEET - 1-Acetyl-5-nitroindoline. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Indole. Wikipedia. Retrieved from [Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021, January). ResearchGate. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
- Nitroindole derivatives and labeled oligonucleotide probes containing them. Google Patents.
-
Preparation and Properties of INDOLE. SlideShare. Retrieved from [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]
-
Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. PMC. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
Executive Safety Assessment
Treat this compound as a potential genotoxin and potent sensitizer.
As a research chemical, 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole lacks a comprehensive toxicological monograph. However, its structural pharmacophore—a 5-nitroindole core fused with a lipophilic 3,5-dimethylphenyl moiety—dictates a strict "Universal Precaution" approach.
-
The Nitro Group Risk: Nitro-substituted indoles are metabolically active.[1] In biological systems, nitro groups can undergo enzymatic reduction to hydroxylamines, which are potent electrophiles capable of alkylating DNA (mutagenicity) [1, 2].
-
The Lipophilicity Factor: The dimethylphenyl group significantly increases the LogP (partition coefficient), facilitating rapid dermal absorption. If dissolved in carrier solvents like DMSO or DMF, this compound can penetrate standard nitrile gloves in minutes, carrying the mutagenic payload directly into the bloodstream [3].
Hazard Identification & Risk Profile
| Hazard Class | Risk Level | Mechanism of Action |
| Acute Toxicity | Moderate (Cat 4) | Harmful if swallowed or inhaled. Indole derivatives often exhibit serotonergic activity. |
| Genotoxicity | High (Cat 1B/2) | 5-Nitroindoles are structural alerts for mutagenicity (Ames positive potential) [2]. |
| Skin/Eye Irritation | High (Cat 2A) | Mechanical irritation from dust; chemical irritation from nitro-aromatic functionality. |
| Physical Hazard | Moderate | Fine powders are susceptible to static charge buildup; potential dust explosion hazard if aerosolized in bulk. |
PPE Matrix: The Defense Hierarchy
Do not rely on single-layer protection. This protocol uses a Redundancy Defense strategy.
Respiratory Protection
-
Solid State (Weighing/Transfer):
-
Minimum: N95 Filtering Facepiece (NIOSH approved).
-
Recommended: P100/N99 High-Efficiency Particulate Air (HEPA) respirator if handling >100 mg outside a biosafety cabinet.
-
Engineering Control: All open handling must occur inside a certified Chemical Fume Hood or Powder Containment Hood.
-
Dermal Protection (Glove Permeation Logic)
Standard nitrile gloves are insufficient for prolonged contact with solutions of this chemical in organic solvents.
| Solvent System | Primary Glove (Inner) | Secondary Glove (Outer) | Max Contact Time |
| Dry Powder | Nitrile (4 mil) | Nitrile (4 mil) | > 240 mins |
| DMSO / DMF | Laminate (Silver Shield/4H) | Nitrile (5-8 mil) | > 480 mins |
| Methanol/Ethanol | Nitrile (4 mil) | Nitrile (8 mil) | ~ 15-30 mins |
| DCM / Chloroform | PVA or Laminate | Nitrile (Exam grade) | Immediate Change |
Critical Note: DMSO acts as a vehicle, accelerating the permeation of the nitroindole through skin. If using DMSO, double gloving is mandatory , and the inner glove must be chemically resistant to the solvent (e.g., polyethylene laminate) [4].
Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Prohibited: Safety glasses with open sides (insufficient against dust migration).
Operational Protocols
Diagram 1: PPE Decision Logic
This decision tree validates your PPE choice based on the state of matter and solvent system.
Caption: Logic flow for selecting the correct PPE configuration based on solvent carrier risks.
Step-by-Step Handling Procedure
Phase 1: Weighing (Static Control)
Indoles are often fluffy, electrostatic powders.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood.
-
Containment: Weigh into a pre-tared vial, not onto weighing paper (reduces transfer loss and dust).
-
Clean-up: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust.
Phase 2: Solubilization
-
Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial.
-
Venting: Nitro compounds can occasionally release heat upon solvation. Ensure the vial is not capped tightly during the initial dissolution.
-
Labeling: Mark the vial clearly: "MUTAGENIC SUSPECT - DO NOT TOUCH WITHOUT GLOVES."
Emergency Response & Decontamination
Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then wipe up.
-
Solution Spill (DMSO/DMF):
-
Evacuate the immediate area.[2]
-
Don Silver Shield/Laminate gloves .
-
Absorb with vermiculite or chem-pads.
-
Clean surface with 10% bleach solution (oxidizes the indole core), followed by water.
-
Exposure First Aid
-
Skin Contact: Wash with soap and water for 15 minutes .[3][4] Do not use ethanol or DMSO to wash skin; this will drive the chemical deeper.
-
Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation immediately (nitro compounds are irritants).
Disposal & Environmental Compliance
Regulatory Status: Treat as Hazardous Chemical Waste (RCRA code for ignitable/toxic if applicable, otherwise "Non-Regulated Toxic").
| Waste Stream | Method | Segregation Rule |
| Solid Waste | High-Temperature Incineration | Segregate from Oxidizers (Nitric Acid, Peroxides). |
| Liquid Waste (Halogenated) | Fuel Blending / Incineration | Keep separate from aqueous waste. |
| Liquid Waste (DMSO/DMF) | Non-Halogenated Organic | Do not mix with strong acids (exotherm risk). |
| Contaminated Sharps | Sharps Container | Label as "Chemo/Cytotoxic" if applicable to site policy. |
Diagram 2: Cradle-to-Grave Workflow
Caption: Operational lifecycle from storage to disposal, highlighting critical control points.
References
-
National Institutes of Health (NIH) - PubChem. 5-Nitroindole Toxicity Profile. Retrieved from [Link]
-
Karalı, N. (2002).[5] Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry. [Link]
-
Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press. [Link]
Sources
- 1. Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
